molecular formula C12H10N2O2 B017490 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 821009-89-6

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B017490
CAS No.: 821009-89-6
M. Wt: 214.22 g/mol
InChI Key: RLSUMXJQBPJXFH-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS 821009-89-6) is a high-value indole-based chemical intermediate with significant applications in medicinal chemistry and anticancer research. This compound, characterized by its molecular formula C 12 H 10 N 2 O 2 and molecular weight of 214.22 g/mol, serves as a versatile building block for the synthesis of novel bioactive molecules. Key Research Applications & Scientific Value: Anticancer Agent Development: This compound is a key precursor in the synthesis of cyanochalcones, which are investigated as dual inhibitors targeting both human farnesyltransferase (FTase) and tubulin polymerization. This innovative dual mechanism disrupts multiple mitotic events in cancer cells, offering a promising strategy to overcome drug resistance . Antimicrobial and Biofilm Research: As a derivative of the privileged indole scaffold, it is used to create complex heterocyclic systems analogous to marine alkaloids like nortopsentin. These synthetic analogues show potent activity in inhibiting biofilm formation in Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus and Escherichia coli . Versatile Synthetic Intermediate: The structure features reactive sites that allow it to undergo condensations, such as the Claisen-Schmidt reaction, for constructing diverse libraries of heterocyclic compounds for drug discovery screenings . Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Refer to the Safety Data Sheet (SDS) for detailed handling instructions. Researchers can leverage this compound to explore new chemical space in the development of targeted therapies.

Properties

IUPAC Name

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSUMXJQBPJXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376946
Record name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821009-89-6
Record name 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, a molecule of interest in medicinal chemistry and drug discovery. This document details the most efficient synthetic route, complete with experimental protocols, safety data, and characterization information. Furthermore, it explores the potential biological relevance of this compound by examining the signaling pathways of structurally related molecules.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The title compound, this compound, belongs to the class of 3-acylindoles, which have garnered significant attention for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of the methoxy group on the indole ring and the reactive 3-oxopropanenitrile moiety make it a versatile scaffold for further chemical modifications and a potential candidate for drug development programs.

Synthetic Pathway

The most efficient and high-yielding synthesis of this compound is achieved through the direct acylation of 5-methoxyindole with cyanoacetic acid in the presence of acetic anhydride. This method, a variation of the Friedel-Crafts acylation, is known for its simplicity, short reaction times, and high yields when applied to indole substrates.[1][2]

dot

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-methoxyindole 5-Methoxyindole Reaction_Vessel Reaction (60-70°C, 5-10 min) 5-methoxyindole->Reaction_Vessel Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Acylating Agent & Dehydrating Agent Target_Compound 3-(5-methoxy-1H-indol-3-yl)- 3-oxopropanenitrile Reaction_Vessel->Target_Compound Acylation Signaling_Pathway cluster_drug Drug Action cluster_cellular_process Cellular Process Target_Compound 3-Acylindole (e.g., Target Compound) Tubulin α/β-Tubulin Dimers Target_Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Target_Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

References

In-Depth Technical Guide to the Chemical Properties of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of the heterocyclic compound 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. This molecule, belonging to the class of 3-cyanoacetyl indoles, is of interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of the indole scaffold. This document summarizes its known physical and chemical characteristics and outlines a probable synthetic pathway based on established chemical literature. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide provides a foundational understanding for researchers looking to synthesize and explore its potential applications.

Introduction

Indole and its derivatives are a cornerstone of heterocyclic chemistry, with a vast number of natural and synthetic indole-containing compounds exhibiting a wide array of biological activities. The methoxy-substituted indole core, in particular, is a common motif in pharmacologically active molecules. The introduction of a 3-oxopropanenitrile substituent at the 3-position of the 5-methoxyindole scaffold creates a molecule with multiple reactive sites, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Chemical and Physical Properties

Based on available data, the fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Melting Point 270 °C[1]
CAS Number 821009-89-6[1]
Appearance Not specified (likely a solid)
Solubility Not specified
pKa Not specified

Synthesis

Proposed Synthetic Pathway

The most likely synthetic method is the reaction of 5-methoxy-1H-indole with a suitable cyanoacetylating agent, such as cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride, or with cyanoacetyl chloride.

Synthetic Pathway indole 5-Methoxy-1H-indole product This compound indole->product Acylation reagent Cyanoacetic acid derivative (e.g., Cyanoacetic acid/Acetic anhydride) reagent->product

Caption: Proposed synthesis of the target compound.

General Experimental Protocol for Cyanoacetylation of Indoles

The following is a generalized experimental protocol based on the synthesis of other 3-cyanoacetyl indoles and can be adapted for the synthesis of the title compound.[2]

Materials:

  • 5-Methoxy-1H-indole

  • Cyanoacetic acid

  • Acetic anhydride

  • Suitable solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-1H-indole (1 equivalent) in a suitable solvent.

  • Add cyanoacetic acid (1.1-1.5 equivalents) and acetic anhydride (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Note: This is a generalized procedure and may require optimization of reaction conditions (temperature, reaction time, and stoichiometry) for optimal yield and purity.

Reactivity

The this compound molecule possesses several reactive sites that can be exploited for the synthesis of a variety of heterocyclic compounds.

Reactivity Sites cluster_indole Indole Ring cluster_sidechain 3-Oxopropanenitrile Side Chain main This compound N1 N1-H (Acidic proton, susceptible to alkylation/acylation) main->N1 C2 C2 (Nucleophilic character) main->C2 CO Carbonyl Group (Electrophilic, susceptible to nucleophilic attack) main->CO CN Nitrile Group (Can be hydrolyzed or reduced) main->CN alpha_C α-Carbon (Acidic protons, can participate in condensation reactions) main->alpha_C

Caption: Key reactive sites of the molecule.

  • Indole Nitrogen (N-1): The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

  • Indole C-2 Position: The C-2 position of the indole ring is nucleophilic and can participate in electrophilic substitution reactions, although the C-3 position is generally more reactive.

  • Carbonyl Group: The ketone carbonyl is an electrophilic center and can undergo nucleophilic addition reactions with various nucleophiles.

  • Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine.

  • α-Carbon: The methylene protons adjacent to the carbonyl and nitrile groups are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various condensation reactions.

The reactivity of the 3-cyanoacetyl indole moiety makes it a valuable precursor for the synthesis of various fused heterocyclic systems, such as pyridines, pyrimidines, and pyrazoles, through multicomponent reactions.[2][3]

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, based on the structure, the following characteristic signals can be anticipated:

  • ¹H NMR: Signals corresponding to the indole N-H proton, aromatic protons on the indole ring, the methoxy group protons, and the methylene protons of the propanenitrile chain.

  • ¹³C NMR: Resonances for the indole ring carbons, the methoxy carbon, the carbonyl carbon, the nitrile carbon, and the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone, and the C≡N stretch of the nitrile.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (214.22 g/mol ).

Biological Activity

There is no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. However, the indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, and methoxy-substituted indoles are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-cyanoacetyl moiety can also contribute to the biological profile of the molecule. Therefore, it is plausible that this compound could exhibit interesting biological properties, and it represents a valid candidate for biological screening assays.

Conclusion

This compound is a heterocyclic compound with a rich chemical functionality that makes it an attractive building block for the synthesis of more complex molecules. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis and exploration of its chemical and biological properties. Further research is warranted to fully elucidate its reactivity, spectral characteristics, and potential as a pharmacologically active agent. Researchers are encouraged to use the provided general protocol as a starting point for the synthesis and to perform comprehensive characterization to expand the knowledge base for this intriguing molecule.

References

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the chemical class of indole-3-oxopropanenitrile derivatives. While the primary focus is 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS Number: 821009-89-6), a comprehensive search of scientific literature and databases has revealed a significant lack of in-depth technical data, specific experimental protocols, and defined signaling pathway involvement for this particular compound. Therefore, this guide provides available information on the target compound and supplements it with data from closely related analogues to offer a broader understanding of this chemical scaffold. Further experimental investigation is warranted to fully characterize the properties and biological activities of this compound.

Introduction to this compound

This compound is a member of the indole class of heterocyclic compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the methoxy, oxopropanenitrile, and indole functional groups suggests potential for diverse chemical reactivity and biological activity. The CAS number for this compound is 821009-89-6 .

Physicochemical Properties

Detailed experimental data for the target compound is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 821009-89-6-
Molecular Formula C12H10N2O2-
Molecular Weight 214.22 g/mol -
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-

Synthesis and Characterization of Related Indole-3-oxopropanenitrile Derivatives

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for indole-3-oxopropanenitrile derivatives.

Synthetic Workflow Generalized Synthesis of Indole-3-oxopropanenitrile Derivatives Indole Substituted Indole Reaction Acylation Reaction Indole->Reaction AcylatingAgent Cyano-Acylating Agent AcylatingAgent->Reaction Product Indole-3-oxopropanenitrile Derivative Catalyst Lewis Acid / Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Reaction->Product

Caption: Generalized workflow for the synthesis of indole-3-oxopropanenitrile derivatives.

Example Experimental Protocol for a Related Compound

The following is a representative protocol for the synthesis of a related indole derivative, which could potentially be adapted for the target compound.

Synthesis of 3-acylindoles by Palladium-Catalyzed Acylation of Free (NH) Indoles with Nitriles

  • Materials:

    • Substituted Indole (e.g., 5-methoxyindole)

    • Acetonitrile (or other suitable nitrile)

    • Palladium(II) acetate (Pd(OAc)2)

    • 2,2'-bipyridine

    • D-(+)-camphorsulfonic acid

    • Water

    • N-methylacetamide (NMA) as solvent

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of the indole (1.0 eq), nitrile (1.5 eq, or used as solvent), Pd(OAc)2 (0.05 eq), 2,2'-bipyridine (0.06 eq), D-(+)-camphorsulfonic acid (1.5 eq), and water (2.0 eq) in N-methylacetamide is prepared in a reaction vessel.

    • The reaction mixture is stirred at 120 °C for the required time (monitored by TLC).

    • Upon completion, the mixture is cooled to room temperature and filtered through a silica gel plug, eluting with ethyl acetate.

    • The filtrate is washed with saturated brine solution.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Spectral Data of Related Compounds

No specific spectral data for this compound was found. The table below presents data for a structurally similar compound to provide an indication of expected spectral characteristics.

Compound1H NMR (CDCl3, 400 MHz) δ ppm13C NMR (CDCl3, 101 MHz) δ ppmHRMS (ESI) [M+H]+
3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile 8.41 (d, J = 1.5 Hz, 1H), 7.79 (s, 1H), 7.37 – 7.23 (m, 7H), 4.22 (t, J = 7.1 Hz, 2H), 3.80 (s, 2H), 2.48 (t, J = 6.7 Hz, 2H), 2.12 – 2.05 (m, 2H), 1.67 – 1.60 (m, 2H)180.5, 135.7, 135.5, 131.5, 128.4, 127.9, 127.8, 127.1, 125.1, 123.5, 117.1, 114.8, 113.7, 111.7, 88.8, 81.7, 47.2, 29.6, 28.8, 25.6, 18.9calcd for C23H20BrN2O+: 419.0759, found: 419.0751

Biological Activity of Related Indole Derivatives

The indole scaffold is a common motif in many biologically active compounds. While no specific biological data for this compound has been reported, research on related indole derivatives has shown a range of activities, including antifungal and anticancer properties.

Antifungal Activity

A study on new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile demonstrated that various synthesized compounds exhibited in vitro activity against fungal strains such as Aspergillus niger, Aspergillus nodulans, and Alternaria alternata. The compounds showed marked inhibition of fungal growth, with some activities nearly equal to standard antifungal agents.

Anticancer Activity

Certain indolyl-pyridinyl-propenone analogues, which share the indole core, have been shown to be effective against glioblastoma cells that are resistant to conventional therapies. The position of the methoxy group on the indole ring has been found to be a critical determinant of the biological mechanism, with some analogues inducing a non-apoptotic form of cell death called methuosis, while others cause microtubule disruption.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of specific biological data for the target compound, any discussion of signaling pathways would be highly speculative. However, based on the activities of related indole derivatives, potential mechanisms could involve:

  • Inhibition of fungal cell wall or membrane synthesis.

  • Disruption of microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.

  • Induction of novel cell death pathways such as methuosis.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel indole derivative.

Biological_Investigation_Workflow Hypothetical Workflow for Biological Investigation Compound This compound Cytotoxicity Cytotoxicity/Antifungal Screening (e.g., MTT, MIC) Compound->Cytotoxicity CellLines Cell Line Panel (e.g., Cancer, Fungal) CellLines->Cytotoxicity Active Active Compound Identified Cytotoxicity->Active Yes Inactive Inactive Cytotoxicity->Inactive No Mechanism Mechanism of Action Studies Active->Mechanism Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Microtubule Microtubule Polymerization Assay Mechanism->Microtubule Signaling Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Mechanism->Signaling

Caption: A hypothetical workflow for the biological evaluation of a novel indole derivative.

Conclusion and Future Directions

This compound, identified by CAS number 821009-89-6, represents a potentially interesting molecule for further investigation due to the known biological activities of related indole derivatives. However, there is a clear and significant gap in the scientific literature regarding its synthesis, characterization, and biological evaluation.

Future research should focus on:

  • Developing and optimizing a synthetic route to obtain sufficient quantities of the pure compound.

  • Thorough characterization using modern analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.

  • Comprehensive biological screening to identify potential therapeutic applications, such as antifungal or anticancer activities.

  • If biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate its mode of action and identify any relevant signaling pathways.

This foundational work is essential to unlock the potential of this compound and its derivatives for the development of new therapeutic agents.

Advancing Drug Discovery: A Technical Guide to the In Vitro Exploration of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies and associated quantitative data for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are not extensively available in peer-reviewed literature. This guide provides a framework for its potential in vitro evaluation based on methodologies and findings from structurally related indole derivatives. The experimental protocols and potential mechanisms of action outlined herein are proposed as a strategic starting point for future research.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The derivative, this compound, combines the established pharmacophore of the 5-methoxyindole ring with a reactive 3-oxopropanenitrile side chain, suggesting a high potential for therapeutic applications. The methoxy group at the 5-position is known to enhance reactivity and can influence biological activity.[1]

While this specific molecule remains underexplored, its structural analogs have demonstrated significant promise as antifungal, anticancer, and enzyme-inhibiting agents.[2][3][4] This technical guide aims to provide researchers with a comprehensive overview of potential in vitro studies, experimental designs, and data presentation strategies to unlock the therapeutic potential of this novel compound.

Physicochemical Properties and Synthesis

This compound is a solid with a melting point of approximately 270°C.[5] Its molecular formula is C12H10N2O2, with a molecular weight of 214.22 g/mol .[5][6] The synthesis of related 3-(1H-indol-3-yl)-3-oxopropanenitriles often serves as a precursor for the creation of more complex heterocyclic compounds.[7]

Potential Therapeutic Applications and In Vitro Evaluation Strategies

Based on the activities of structurally similar indole derivatives, this compound could be investigated for the following therapeutic areas.

Antifungal Activity

Derivatives of 3-(1H-indol-2-yl)-3-oxopropanenitrile have shown potent activity against various fungal strains, including Aspergillus niger, Aspergillus nodulans, and Alternaria alternata.[2]

Table 1: Hypothetical Antifungal Activity Profile

Fungal StrainAssay TypeEndpointExpected IC50 (µg/mL)Reference Compound
Aspergillus nigerBroth MicrodilutionMICTo be determinedAmphotericin B
Candida albicansBroth MicrodilutionMICTo be determinedFluconazole
Alternaria alternataAgar DilutionMFCTo be determinedItraconazole

Note: This table is illustrative and intended to guide data presentation for future studies.

  • Culture Preparation: Prepare a standardized inoculum of the fungal strain (e.g., 10^5 spores/mL) in a suitable broth medium (e.g., RPMI-1640).[2]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the broth to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Incubation: Add the fungal inoculum to each well of a 96-well microtiter plate containing the diluted compound. Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.[2]

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Anticancer Activity

Numerous indole derivatives, particularly those with substitutions on the indole ring, have demonstrated potent anticancer activity. For instance, indolyl-pyridinyl-propenones with methoxy substitutions have been shown to induce non-apoptotic cell death (methuosis) or disrupt microtubule formation in glioblastoma cells.[3][4] Other indole-acrylonitrile derivatives have shown significant growth inhibition against a wide panel of human tumor cell lines.[8]

Table 2: Hypothetical Anticancer Activity Profile (NCI-60 Cell Line Panel)

Cell LineCancer TypeEndpointExpected GI50 (µM)Reference Compound
HL-60(TB)LeukemiaGrowth InhibitionTo be determinedDoxorubicin
NCI-H522Non-Small Cell LungGrowth InhibitionTo be determinedPaclitaxel
COLO 205ColonGrowth InhibitionTo be determined5-Fluorouracil
SF-539CNSGrowth InhibitionTo be determinedTemozolomide
MDA-MB-468BreastGrowth InhibitionTo be determinedTamoxifen

Note: This table is illustrative. GI50 is the concentration causing 50% growth inhibition.

  • Cell Seeding: Seed human cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualization of Potential Mechanisms and Workflows

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification B Antimicrobial Screening (Bacteria, Fungi) A->B Test Compound C Cytotoxicity Screening (NCI-60 Panel) A->C Test Compound D MIC/MFC Determination (Lead Strains) B->D Active Hit E GI50/IC50 Determination (Lead Cell Lines) C->E Active Hit F Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) D->F E->F G Structure-Activity Relationship (SAR) F->G Validated Target H ADME/Tox Profiling G->H

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

Hypothetical Signaling Pathway: Microtubule Disruption

Based on the activity of related indolyl-pyridinyl-propenones, one potential mechanism of anticancer activity could be the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[3][4][9]

G Compound 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: A potential mechanism of action via microtubule destabilization.

Conclusion and Future Directions

While this compound is a promising yet understudied molecule, the rich pharmacology of its structural analogs provides a clear roadmap for its investigation. The proposed in vitro assays for antifungal and anticancer activity offer a robust starting point. Future research should focus on executing these primary screens, and for any validated hits, delving into mechanism-of-action studies. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of second-generation compounds and for advancing this chemical scaffold toward clinical consideration.

References

An In-depth Technical Guide to the Solubility Profile of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Before delving into solubility, a summary of the basic physicochemical properties of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is essential for context.

PropertyValue
CAS Number 821009-89-6
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.23 g/mol

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation. The following are standard experimental protocols that can be employed to determine the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[1][2][3][4][5]

Protocol:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) or other relevant solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Construct a calibration curve from standard solutions of known concentrations to determine the solubility of the test compound in each solvent.

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer. Laser nephelometry is a high-throughput method used for this purpose.[6][7][8][9][10]

Protocol:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer within a microplate.

  • Precipitation Monitoring: Use a nephelometer to measure the light scattering caused by the formation of precipitate in each well.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (turbidity) is observed.

Data Presentation

Quantitative solubility data for this compound, once determined, should be summarized in a clear and structured table to facilitate comparison across different conditions.

Table 1: Solubility of this compound

Solvent/Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)Method
e.g., Phosphate-Buffered Saline (7.4)25Data to be determinedData to be determinedShake-Flask
e.g., Phosphate-Buffered Saline (7.4)37Data to be determinedData to be determinedShake-Flask
e.g., Simulated Gastric Fluid (1.2)37Data to be determinedData to be determinedShake-Flask
e.g., Simulated Intestinal Fluid (6.8)37Data to be determinedData to be determinedShake-Flask
e.g., Water25Data to be determinedData to be determinedShake-Flask
e.g., DMSO25Data to be determinedData to be determinedShake-Flask
e.g., Ethanol25Data to be determinedData to be determinedShake-Flask
e.g., Aqueous Buffer (pH 7.4)25Data to be determinedData to be determinedNephelometry (Kinetic)

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter the solution C->D E Collect clear supernatant D->E F Analyze supernatant by HPLC E->F G Quantify against calibration curve F->G H Determine solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, indole-containing compounds are known to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial in cancer cell proliferation and survival.[11][12] The following diagram illustrates a simplified overview of the PI3K/Akt pathway, a potential area of investigation for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Simplified PI3K/Akt Signaling Pathway.

References

Stability and Storage of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS Number: 821009-89-6). Due to the limited availability of specific, in-depth stability studies for this molecule, this document synthesizes information from safety data sheets (SDS) of the compound and its structural analogs, alongside established chemical principles governing its core functional groups—the indole ring, the methoxy group, and the β-oxopropanenitrile moiety.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.23 g/mol Appearance: Solid (form may vary)

The structure of this compound incorporates an indole nucleus, which is a common motif in biologically active compounds. The stability of this molecule is influenced by the reactivity of the indole ring, particularly its susceptibility to oxidation, and the chemical properties of the β-oxopropanenitrile side chain, which can be prone to hydrolysis.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, adherence to appropriate storage and handling protocols is crucial. The following recommendations are compiled from various supplier safety data sheets.[1][2][3][4]

ParameterRecommended ConditionRationale
Temperature Store in a cool place. Some suppliers of related compounds recommend refrigeration (2-8°C).[4][5]To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere if possible.[1][2]To prevent hydrolysis from atmospheric moisture and oxidation.
Light Exposure Keep container tightly closed and protect from light.[6]The indole ring system can be sensitive to photodegradation.
Container Use a tightly sealed, light-resistant container.To prevent exposure to air, moisture, and light.
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[2]To prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the literature, based on its chemical structure, several potential degradation routes can be hypothesized.[6] The indole nucleus is susceptible to oxidation, and the β-keto nitrile group can undergo hydrolysis.

G Potential Degradation Pathways A This compound B Oxidative Degradation A->B Oxidizing agents, Air C Hydrolytic Degradation A->C Acidic or Basic Conditions D Photodegradation A->D UV or Visible Light E Oxidized Indole Derivatives B->E F 5-methoxy-1H-indole-3-carboxylic acid and derivatives C->F

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously determine the stability profile of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the stock solution to various stress conditions in parallel with a control sample protected from stress.

    • Acidic Hydrolysis: Add 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC/UPLC Analysis B->G C->G D->G E->G F->G H Characterization of Degradants (LC-MS/NMR) G->H

Caption: A general experimental workflow for conducting forced degradation studies.

Summary and Recommendations

The stability of this compound is critical for its reliable use in research and development. While specific data is scarce, based on its chemical structure, the compound should be protected from light, heat, moisture, and strong oxidizing, acidic, and basic conditions. For long-term storage, maintaining the compound in a cool, dry, and dark environment is paramount.

For applications requiring a comprehensive understanding of its stability profile, it is strongly recommended to perform in-house forced degradation studies to identify potential liabilities and to develop and validate a stability-indicating analytical method. This proactive approach will ensure the quality and reliability of experimental results and any subsequent development activities.

References

Spectroscopic and Analytical Profiling of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile could not be located. The following guide provides detailed, generalized experimental protocols for the spectroscopic analysis of indole derivatives, which are directly applicable to the characterization of the title compound.

This technical guide presents standard methodologies for the spectroscopic analysis of indole derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. These protocols are designed to assist researchers in the structural elucidation and characterization of synthesized compounds such as this compound.

Experimental Protocols

The following sections detail standard operating procedures for acquiring high-quality spectroscopic data for indole derivatives.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For indole derivatives, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the indole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical, as the chemical shifts of N-H protons are solvent-dependent[1]. DMSO-d₆ is often preferred for observing exchangeable protons like the indole N-H.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration.

    • Spectral Width (SW): Typically 12-16 ppm, centered around 6-7 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required due to the lower natural abundance of ¹³C.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

    • Number of Scans (NS): 256-1024 or more, depending on the sample concentration.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

IR spectroscopy is used to identify the functional groups present in a molecule. For solid samples, the thin solid film or KBr pellet methods are commonly used.

Thin Solid Film Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[2][3].

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • If the signal intensity is too low, add more solution to the plate and re-measure. If it is too high, prepare a more dilute solution.

Potassium Bromide (KBr) Pellet Protocol:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum as described for the thin film method.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Electrospray Ionization (ESI) Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the mass spectrometer's ionization source.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Select the ionization mode (positive or negative) based on the analyte's properties. For indole derivatives, positive ion mode is common to observe [M+H]⁺ ions.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation and Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report and Data Archiving Structure_Confirmation->Report

General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Therapeutic Potential of Indolyl Propanenitrile Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of indolyl propanenitrile compounds as promising therapeutic agents. The unique chemical scaffold of these molecules, characterized by an indole nucleus linked to a propanenitrile moiety, has demonstrated significant activity against a range of biological targets implicated in various diseases, including cancer, inflammatory disorders, and infectious diseases. This document outlines the key therapeutic targets, summarizes quantitative efficacy data, provides detailed experimental methodologies for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Core Therapeutic Targets

Indolyl propanenitrile derivatives have emerged as versatile molecules with the ability to modulate multiple signaling pathways. Key therapeutic targets identified in preclinical studies include:

  • Janus Kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2): A derivative, 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile, has been identified as a selective TYK2 inhibitor. TYK2 is a crucial mediator of cytokine signaling pathways, including those for IL-23, IL-12, and Type I interferons, which are central to the pathogenesis of various immune-mediated diseases.[1][2]

  • Stimulator of Interferon Genes (STING): Indole derivatives have been developed as inhibitors of the STING pathway.[3][4][5] The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[6][7][8][9] Aberrant STING activation is linked to various inflammatory and autoimmune diseases.[5][10]

  • Anticancer Targets: Indole-based compounds have shown significant anticancer activity by targeting various mechanisms, including the inhibition of tubulin polymerization, epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2).[11][12][13]

  • Antimicrobial Targets: Indolyl propanenitrile and related indole derivatives have demonstrated potent antibacterial and antifungal activities.[14][15][16]

Quantitative Data Summary

The following tables summarize the biological activity of various indolyl propanenitrile and related indole derivatives against their respective targets.

Table 1: Anticancer Activity of Indole Derivatives (IC50/GI50 in µM)

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
28-indole-betulin derivativesMCF-7 (Breast)Not specified, but sensitive[11]
Indole-based 1,3,4-Oxadiazole (2e)HCT116 (Colorectal)IC50 = 2.80 ± 0.52 (EGFR inhibition)[12]
Indole iso-quinoline hybrid 2330 cancer cell linesGI50 = 1.5[13]
Indole-chalcone based derivatives (10 & 11)Five cancer cell linesIC50 = 2 to 11[13]
1,4-dihydropyrazolo[4,3-b]indoles (34, 35a, 35b)A549, HCT-116, MDA-MB-231, MCF-7IC50 = 0.58–2.41[13]
Indole-aryl-amide derivative 4HT29, HeLa, MCF7IC50 = 0.96, 1.87, 0.84[17]
Indole phytoalexin derivative K-453HCT116IC50 = 32.22 ± 1.14[18]
Indole-based caffeic acid amide 3jDPPH radical scavengingIC50 = 50.98 ± 1.05[19]
3-(3-oxoaryl) indole derivativesB16F10, MCF7Data available in source[20]

Table 2: TYK2 Inhibition by an Indolyl Propanenitrile Derivative

CompoundTargetIC50 (nM)Reference
14lTYK29[2]

Table 3: STING Inhibition by Indole Derivatives

CompoundCell LineIC50 (µM)Reference
4dcRAW-Lucia™ ISG0.14[3][4]
4dcTHP1-Dual™0.39[3][4]
2h (PROTAC)Not specifiedDC50 = 3.23[10]

Table 4: Antimicrobial Activity of Indole Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative 3dBroad spectrum3.125-50[14]
1-methylindole-3-carboxaldehyde hydrazone 8MRSA6.25[15]
CIP–indole 2Gram-positive and Gram-negative bacteria0.5 to 8[16]
CIP–indole hybrid 8bS. aureus CMCC 259230.0625[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Anticancer Activity Screening: MTT Assay
  • Cell Culture: Grow cancer cells (e.g., Hep-G2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 µg/mL streptomycin, and 100 units/mL penicillin at 37°C in a humidified 5% CO2 atmosphere.[21]

  • Compound Treatment: Dissolve the indolyl propanenitrile derivatives in DMSO to a final concentration not exceeding 0.05%.[16] Add various concentrations of the compounds to the cells in 96-well plates.[21]

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add 500 µg/mL of MTT reagent to each well and incubate for 4 hours.[21]

  • Formazan Solubilization: Dissolve the formazan crystals with 150 µL of DMSO.[21]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

TYK2 Inhibition Assay
  • Assay Principle: The TYK2 assay measures the enzymatic activity by detecting the amount of ADP produced, which is directly proportional to the kinase activity.[22] A common method is the Transcreener® ADP² Kinase Assay.[22]

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant TYK2 enzyme, a substrate peptide (e.g., IRS-1tide), ATP, and the test compound in a kinase assay buffer.[23]

  • Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed under initial velocity conditions.[22]

  • ADP Detection: Add the ADP detection mix, which includes an ADP antibody and a tracer.[22]

  • Signal Measurement: Measure the fluorescence polarization, fluorescence intensity, or time-resolved fluorescence resonance energy transfer (TR-FRET) signal, depending on the assay format.[22]

  • Data Analysis: Convert the raw data to ADP concentration using a standard curve and calculate the percent inhibition by the test compound to determine the IC50 value.[22]

STING Inhibition Assay
  • Cell Lines: Use reporter cell lines such as RAW-Lucia™ ISG or THP1-Dual™ cells, which express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[3][4]

  • STING Activation: Treat the cells with a STING agonist (e.g., cGAMP) to activate the STING pathway.

  • Compound Treatment: Co-treat the cells with the STING agonist and various concentrations of the indolyl propanenitrile derivative.

  • Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.

  • Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of STING-mediated signaling and determine the IC50 value.

Antimicrobial Activity Testing: Broth Microdilution Method
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[15]

  • Compound Dilution: Perform serial two-fold dilutions of the indolyl propanenitrile compounds in the broth in a 96-well microtiter plate.[14][15]

  • Inoculation: Inoculate each well with the standardized microorganism suspension.[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[14]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of indolyl propanenitrile compounds.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS Binds cGAMP cGAMP cGAS->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits NFkB NF-κB STING_Golgi->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3_dimer->IRF3_dimer Type I IFN & Pro-inflammatory Cytokines Type I IFN & Pro-inflammatory Cytokines IRF3_dimer->Type I IFN & Pro-inflammatory Cytokines Upregulates IRF3_dimer->Type I IFN & Pro-inflammatory Cytokines NFkB->Type I IFN & Pro-inflammatory Cytokines Upregulates NFkB->Type I IFN & Pro-inflammatory Cytokines IRF3->IRF3_dimer Dimerizes Indolyl_Propanenitrile Indolyl Propanenitrile Inhibitor Indolyl_Propanenitrile->STING_ER Inhibits

Caption: cGAS-STING Signaling Pathway and Inhibition.

TYK2_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_P Phosphorylated STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Indolyl_Propanenitrile Indolyl Propanenitrile Inhibitor Indolyl_Propanenitrile->TYK2 Inhibits

Caption: TYK2 Signaling Pathway and Inhibition.

Experimental_Workflow_Anticancer cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_in_vivo In Vivo Validation Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Lead Identification Lead Identification Cytotoxicity Assay (MTT)->Lead Identification Target Identification Target Identification Lead Identification->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Lead Optimization Lead Optimization Pathway Analysis->Lead Optimization Animal Model Animal Model Lead Optimization->Animal Model Efficacy & Toxicity Efficacy & Toxicity Animal Model->Efficacy & Toxicity Candidate Drug Candidate Drug Efficacy & Toxicity->Candidate Drug

Caption: Anticancer Drug Discovery Workflow.

References

The Emergence of Indole-3-Glyoxylonitrile Derivatives: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse family of indole derivatives, those with short C3-substituents are gaining increasing attention for their potential as therapeutic agents. This guide delves into the discovery and background of a promising subclass: indole-3-glyoxylonitrile derivatives. While a singular "discovery" paper for this specific scaffold remains elusive, its emergence can be traced through the broader exploration of related compounds such as indole-3-glyoxylamides and indole-3-acetonitriles, which have shown significant potential in oncology, infectious diseases, and beyond.

This document provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of indole-3-glyoxylonitrile derivatives and their close analogs, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Strategies: A Gateway to Novel Derivatives

The synthesis of indole-3-glyoxylonitrile derivatives can be logically extrapolated from established methods for analogous compounds, primarily indole-3-acetonitriles. A plausible and efficient synthetic route would involve the reaction of an appropriately substituted indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate can then be subjected to a nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield the desired indole-3-glyoxylonitrile.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Indole Substituted Indole Intermediate Indol-3-ylglyoxylyl Chloride Intermediate Indole->Intermediate Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Product Indole-3-glyoxylonitrile Derivative Intermediate->Product Nucleophilic Substitution Cyanide Cyanide Source (e.g., NaCN, KCN) Cyanide->Product

Caption: Proposed synthetic workflow for indole-3-glyoxylonitrile derivatives.

Experimental Protocol: A Representative Synthesis of Indole-3-acetonitrile

Reaction: Conversion of Indole-3-carboxaldehyde to Indole-3-acetonitrile

Materials:

  • Indole-3-carboxaldehyde

  • Diammonium hydrogen phosphate

  • 1-Nitropropane

  • Glacial acetic acid

  • Acetone

  • Hexane

  • Activated carbon

Procedure:

  • A mixture of indole-3-carboxaldehyde (0.0099 mole), diammonium hydrogen phosphate (0.053 mole), 1-nitropropane (0.34 mole), and glacial acetic acid (10 ml) is refluxed for 12.5 hours.

  • The volatile reactants and solvent are removed under reduced pressure.

  • An excess of water is added to the dark residue to precipitate the crude indole-3-acetonitrile.

  • The precipitate is separated by filtration and dried under reduced pressure.

  • The crude product is purified by crystallization from acetone-hexane with decolorization by activated carbon.

Biological Activities and Therapeutic Potential

The therapeutic potential of indole-3-glyoxylonitrile derivatives is inferred from the significant biological activities reported for structurally similar compounds. These activities span a range of disease areas, with a notable emphasis on anticancer and antimicrobial effects.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of indole derivatives against a variety of cancer cell lines. The glyoxylamide and acrylonitrile moieties at the C3 position appear to be crucial for this activity.

Table 1: Cytotoxicity of Indole-3-Glyoxylamide and Indole-Acrylonitrile Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference
Indole-glyoxylamidesMultidrug Resistant (MDR) Cancer Cell LinesSubstantial in vitro anti-proliferative activities[2]
Indole-acrylonitrile HybridsHepG2 (Liver)Good to moderate[3]
BCG-823 (Gastric)Good to moderate[3]
BEL-7402 (Liver)15.43 - 19.38[3]
Indole-3-carboxylic acid derivativesBcl-2 protein0.26 (Ki)[4]
Mcl-1 protein0.072 (Ki)[4]
Antimicrobial and Other Biological Activities

Beyond cancer, indole derivatives have shown promise as antimalarial and antimicrobial agents. For instance, indole-3-glyoxyl tyrosine derivatives have exhibited potent activity against Plasmodium falciparum, the parasite responsible for malaria.[5]

Table 2: Antimalarial and Cytotoxicity Data for Indole-3-Glyoxyl Tyrosine Derivatives

CompoundP. falciparum Growth Inhibition (%)Cell Viability against HepG2 cells (%)Reference
Derivative 6b>85Low cytotoxicity[5]
Derivative 6d>85Low cytotoxicity[5]

Mechanism of Action: Unraveling the Signaling Pathways

The precise signaling pathways modulated by indole-3-glyoxylonitrile derivatives are still under investigation. However, studies on analogous compounds provide valuable insights into their potential mechanisms of action.

Interferon Regulatory Factor 3 (IRF3) and NF-κB Signaling Pathways

Research on 3-indoleacetonitrile has shown that it can promote the activation of both the IRF3 and NF-κB signaling pathways.[6] These pathways are critical components of the innate immune response, suggesting a potential role for these compounds in modulating immunity and inflammation.

Signaling_Pathway cluster_IAN Indole-3-acetonitrile cluster_pathway Cellular Response IAN Indole-3-acetonitrile IRF3 IRF3 Activation IAN->IRF3 promotes NFkB NF-κB Activation IAN->NFkB promotes ISRE ISRE-responsive Luciferase Activity IRF3->ISRE induces NFkB_luc NF-κB-responsive Luciferase Activity NFkB->NFkB_luc induces

Caption: Activation of IRF3 and NF-κB signaling by 3-indoleacetonitrile.

Serotonin and Dopamine Pathways

Preliminary studies suggest that indole-3-acetonitrile may influence the serotonin and dopamine pathways.[7][8] This is particularly relevant for neurodegenerative diseases and psychiatric disorders where these neurotransmitter systems are dysregulated. Further investigation is warranted to elucidate the precise nature of this interaction.

Neuro_Pathway cluster_serotonin Serotonin Pathway cluster_dopamine Dopamine Pathway IAN Indole-3-acetonitrile Serotonin Serotonin IAN->Serotonin influences Dopamine Dopamine IAN->Dopamine influences Tryptophan Tryptophan Tryptophan->Serotonin Tyrosine Tyrosine Tyrosine->Dopamine

Caption: Putative influence of indole-3-acetonitrile on serotonin and dopamine pathways.

Conclusion and Future Directions

Indole-3-glyoxylonitrile derivatives represent a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the potent and diverse biological activities of its close analogs, underscores its potential for the development of novel therapeutics. Future research should focus on the dedicated synthesis and biological evaluation of a library of indole-3-glyoxylonitrile derivatives to establish a clear structure-activity relationship. Furthermore, in-depth mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will ultimately guide their clinical development for a range of diseases, from cancer to infectious and neurological disorders.

References

Methodological & Application

Application Notes and Protocols for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The indole scaffold is a key structural feature in many biologically active molecules and approved drugs.[2] Research has demonstrated that various indole derivatives possess potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Specifically, compounds with modifications at the 3-position of the indole ring have shown promising activity in oncology, with many derivatives being investigated for their ability to induce apoptosis and modulate key signaling pathways in cancer cells.[3][4]

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a novel indole derivative. While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active indole-3-glyoxylamides and related compounds suggests its potential as a modulator of cellular processes.[2][5] These application notes provide a framework for the initial in vitro evaluation of this compound, focusing on assessing its potential cytotoxic and pro-apoptotic effects on cancer cell lines. The following protocols are foundational methods for characterizing the biological activity of novel chemical entities in a cell culture setting.

Potential Applications

Based on the activities of structurally related indole compounds, this compound could be investigated for:

  • Anticancer Activity: Screening against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Mechanism of Action Studies: Investigating the induction of apoptosis and the modulation of cancer-related signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways, which are known to be affected by other indole derivatives.[6][7]

  • Drug Discovery Lead Optimization: Serving as a scaffold for the synthesis of more potent and selective analogs.

Experimental Workflow

A general workflow for the initial characterization of this compound in cell culture is depicted below. This workflow begins with determining the cytotoxic concentration range, followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare Stock Solution of This compound C Compound Treatment (Dose-Response) A->C B Cell Seeding (e.g., MCF-7, A549, HCT116) B->C D Cell Viability Assay (MTT) C->D E Determine IC50 Value D->E F Treat Cells with IC50 Concentration E->F Inform Concentration G Apoptosis Assay (Annexin V / PI Staining) F->G H Western Blot Analysis (e.g., Akt, p-Akt, Caspase-3) F->H I Data Analysis G->I H->I

Caption: General experimental workflow for in vitro evaluation.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeTreatment Duration (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48e.g., 12.5
A549Lung Carcinoma48e.g., 25.2
HCT116Colorectal Carcinoma48e.g., 18.7
PC-3Prostate Cancer48e.g., 32.1

Note: The IC50 values are hypothetical and need to be determined experimentally.

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7Vehicle Control (DMSO)-e.g., 2.1e.g., 1.5
Compound12.5 (IC50)e.g., 25.8e.g., 15.3
A549Vehicle Control (DMSO)-e.g., 3.5e.g., 2.0
Compound25.2 (IC50)e.g., 22.4e.g., 12.1

Note: The percentage of apoptotic cells is hypothetical and needs to be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[10][11]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/Akt pathway.[12][13]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Signaling Pathway Diagram

Many indole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6] this compound may potentially inhibit this pathway.

G cluster_pathway Hypothetical Inhibition of PI3K/Akt Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile Compound->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is an indole derivative with a chemical structure suggestive of potential biological activity. The indole scaffold is a common feature in numerous compounds with diverse pharmacological properties, including enzyme inhibition. While direct experimental data on the enzyme inhibitory activity of this specific compound is not extensively available, its structural features, particularly the 3-oxopropanenitrile moiety, bear resemblance to other biologically active indole-containing molecules. This document provides a hypothesized application of this compound as a potential inhibitor of tubulin polymerization and outlines detailed protocols for its investigation.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

Structurally similar indole derivatives, particularly those with a glyoxamide or related moiety at the 3-position, have been identified as inhibitors of tubulin polymerization.[1][2][3][4][5] These agents disrupt microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The 3-oxopropanenitrile group in the title compound is structurally analogous to the glyoxamide group found in known tubulin inhibitors. Therefore, it is hypothesized that this compound may exert its biological effects by inhibiting tubulin polymerization, making it a candidate for investigation as an anticancer agent.

Quantitative Data from Structurally Related Indole Derivatives

To provide a rationale for investigating this compound as an enzyme inhibitor, the following table summarizes the inhibitory activities of structurally related indole compounds against various enzymes.

Compound ClassTarget Enzyme/ProcessKey Structural FeaturesReported IC50/Activity
Indole-3-glyoxamidesTubulin PolymerizationIndole core with a glyoxamide moiety at the 3-position.IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[6][7]
AroylindolesTubulin PolymerizationIndole with an aroyl group.Potent inhibition of tubulin polymerization with IC50 values often below 1 µM.[2][5]
Indole-based FLAP Inhibitors5-Lipoxygenase-activating protein (FLAP)Indole core with various substitutions.IC50 values in the nanomolar range in FLAP binding assays.[8][9][10]
Indole-based EZH2 InhibitorsEnhancer of Zeste Homolog 2 (EZH2)Fused indole or substituted indole scaffold.Biochemical IC50 values in the low nanomolar range.[11][12]
Bis(indol-3-yl)methanesα-glucosidase and α-amylaseTwo indole moieties linked by a methane group.IC50 values in the low micromolar range.[13]

Experimental Protocols

The following are detailed protocols to investigate the hypothesized activity of this compound as a tubulin polymerization inhibitor.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of this compound on the polymerization of purified tubulin.

Materials:

  • This compound

  • Purified tubulin (>99% pure)

  • Guanosine triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Paclitaxel (positive control for polymerization)

  • Vinblastine (positive control for depolymerization)

  • 96-well microplates (black, clear bottom)

  • Temperature-controlled microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures on ice. To each well, add the General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include wells for a vehicle control (DMSO), a positive control (paclitaxel), and a negative control (vinblastine).

  • Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 3 mg/mL.

  • Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance (or fluorescence, if using a fluorescently labeled tubulin) at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of tubulin polymerization can be determined from the initial linear portion of the curve. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 2: Cell-Based Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation Tubulin_Assay In Vitro Tubulin Polymerization Assay Compound_Prep->Tubulin_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay Compound_Prep->Cytotoxicity_Assay Cell_Culture Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50_Tubulin IC50 Calculation (Tubulin) Tubulin_Assay->IC50_Tubulin IC50_Cyto IC50 Calculation (Cytotoxicity) Cytotoxicity_Assay->IC50_Cyto

Caption: Experimental workflow for evaluating the inhibitory potential of the compound.

signaling_pathway cluster_pathway Hypothesized Cellular Impact Compound 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile Tubulin Tubulin Monomers Compound->Tubulin Inhibition Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Hypothesized signaling pathway of tubulin polymerization inhibition.

References

Application Notes and Protocols: Investigating 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the anticancer activity of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is limited. The following application notes and protocols are based on studies of structurally similar indole derivatives and provide a comprehensive framework for evaluating the potential of this and related compounds as anticancer agents.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] These compounds can modulate numerous signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.[3][4] Structurally, indole-based molecules often serve as scaffolds for designing inhibitors of key oncogenic targets such as protein kinases (e.g., EGFR, SRC) and tubulin.[1][5][6] This document outlines the potential mechanisms of action and provides detailed experimental protocols for researchers to investigate the efficacy of this compound and its analogues in various cancer cell lines.

Hypothesized Mechanism of Action

Based on related indole derivatives, this compound may exert its anticancer effects by inhibiting critical tyrosine kinases like EGFR and SRC.[5] Inhibition of these pathways can disrupt downstream signaling, leading to the induction of apoptosis. The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c and subsequent activation of executioner caspases like caspase-3.[5][7][8]

hypothesized_signaling_pathway cluster_0 Upstream Targets cluster_1 Apoptotic Regulation Compound 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile EGFR EGFR Compound->EGFR Inhibits SRC SRC Compound->SRC Inhibits Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Activates Casp8 Caspase-8 Compound->Casp8 Activates Apoptosis Apoptosis Bcl2->Apoptosis Casp3 Caspase-3 Bax->Casp3 Casp8->Casp3 Casp3->Apoptosis

Caption: Hypothesized signaling pathway for indole derivatives.

Data Presentation

Quantitative data from studies on analogous indole compounds are summarized below to provide a reference for expected efficacy.

Table 1: In Vitro Antiproliferative Activity of Structurally Related Indole Derivatives

Compound ClassCancer Cell LineAssayIC50 / GI50 ValueReference
Indole-pyrazoleA549 (Lung)-12.0 nM[9]
Indole-pyrazoleK562 (Leukemia)-10.0 nM[9]
Indole-acetamideHeLa (Cervical)MTT0.52 µM[1]
Indole-acetamideMCF-7 (Breast)MTT0.34 µM[1]
Indole-acetamideHT-29 (Colon)MTT0.86 µM[1]
Indole-carboxamidePanc-1 (Pancreatic)-29 nM[6]
Bis-indoleDU145 (Prostate)MTT1.09 µM[10]
Bis-indoleHepG2 (Liver)MTT4.23 - 11.9 µM[10]

Table 2: Effect of Indole Derivatives on Apoptotic Markers in Cancer Cells

Compound/TreatmentCell LineParameter MeasuredResultReference
Indole Derivative 16 Prostate CancerCaspase-3 Level8-fold increase vs. control[5]
Indole Derivative 16 Prostate CancerCaspase-8 Level6-fold increase vs. control[5]
Indole Derivative 16 Prostate CancerBax Level5.7-fold increase vs. control[5]
Indole Derivative 16 Prostate CancerBcl-2 Level2.3-fold decrease vs. control[5]
Indole-carboxamide 5f Panc-1 (Pancreatic)Caspase-3 Level560.2 ± 5.0 pg/mL[6]
Indole-carboxamide 5g Panc-1 (Pancreatic)Caspase-3 Level542.5 ± 5.0 pg/mL[6]
Staurosporine (Control)Panc-1 (Pancreatic)Caspase-3 Level503.2 ± 4.0 pg/mL[6]

Experimental Protocols

The following protocols provide a standardized workflow for the in vitro evaluation of novel indole compounds.

experimental_workflow cluster_Prep cluster_Primary cluster_Mechanistic cluster_Analysis Prep Preparation Primary Primary Assays Mechanistic Mechanistic Studies Analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., MCF-7, A549, DU145) MTT Cell Viability Assay (MTT / SRB) Cell_Culture->MTT Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Cell_Culture->Apoptosis_Assay Western Western Blot Analysis (Apoptosis & Pathway Proteins) Cell_Culture->Western Compound_Prep Compound Preparation (Stock Solution & Dilutions) Compound_Prep->MTT Compound_Prep->Apoptosis_Assay Compound_Prep->Western IC50 IC50 Determination MTT->IC50 Flow Flow Cytometry Analysis Apoptosis_Assay->Flow Protein Protein Expression Analysis Western->Protein

Caption: General experimental workflow for in vitro evaluation.
Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, DU145)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each well and centrifuge.

  • Washing: Wash the cell pellets twice with cold PBS.[11]

  • Staining: Resuspend the cells in 100 µL of the binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis for Apoptotic and Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets with ice-cold RIPA buffer. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-PAGE gel for electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin to compare protein levels across different treatments.

References

Gram-Scale Synthesis Protocol for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a robust protocol for the gram-scale synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the direct cyanoacetylation of 5-methoxy-1H-indole.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.

ParameterValue
Starting Material 5-methoxy-1H-indole
Reagents Cyanoacetic acid, Acetic anhydride
Product This compound
Scale 10.0 g (of 5-methoxy-1H-indole)
Molar Ratio (Indole:Cyanoacetic Acid) 1 : 1.1
Solvent/Reagent Acetic Anhydride
Reaction Temperature 100-110 °C
Reaction Time 30-60 minutes
Typical Yield 90-98% (estimated based on similar reactions)[1]
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol

Experimental Protocol

This protocol details the gram-scale synthesis of this compound from 5-methoxy-1H-indole.

Materials:

  • 5-methoxy-1H-indole (10.0 g, 67.9 mmol)

  • Cyanoacetic acid (6.3 g, 74.7 mmol)

  • Acetic anhydride (50 mL)

  • Ethanol

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxy-1H-indole (10.0 g, 67.9 mmol) and cyanoacetic acid (6.3 g, 74.7 mmol).

  • Addition of Acetic Anhydride: Carefully add acetic anhydride (50 mL) to the flask.

  • Heating: Place the flask in a pre-heated oil bath and heat the mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at this temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath. The product is expected to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold water and a small amount of cold ethanol to remove any unreacted starting materials and acetic acid.

  • Neutralization (Optional): If the filtrate is highly acidic, it can be neutralized with a saturated aqueous solution of sodium bicarbonate before disposal.

  • Drying: Dry the product under vacuum to obtain this compound. The expected yield is in the range of 90-98%.[1]

Visualizations

experimental_workflow Experimental Workflow for Gram-Scale Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product start 1. Add 5-methoxy-1H-indole and cyanoacetic acid to a round-bottom flask add_anhydride 2. Add acetic anhydride start->add_anhydride heat 3. Heat to 100-110 °C with stirring add_anhydride->heat monitor 4. Monitor reaction by TLC (30-60 min) heat->monitor cool 5. Cool to room temperature, then in an ice bath monitor->cool filter 6. Filter the precipitate cool->filter wash 7. Wash with cold water and ethanol filter->wash dry 8. Dry under vacuum wash->dry product This compound dry->product

Caption: Gram-scale synthesis workflow.

References

Application Notes and Protocols for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is a versatile synthetic intermediate playing a crucial role in the construction of diverse heterocyclic scaffolds. While direct biological activity of this compound has not been extensively reported, its strategic importance lies in its utility as a building block for synthesizing novel molecules with significant therapeutic potential, particularly in the realms of oncology and mycology. The indole core, particularly with a methoxy substitution at the 5-position, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This document provides detailed application notes and experimental protocols for leveraging this compound in drug discovery pipelines.

Chemical Properties

PropertyValueReference
CAS Number821009-89-6[1][2]
Molecular FormulaC₁₂H₁₀N₂O₂[1][2]
Molecular Weight214.23 g/mol [1][2]
AppearanceSolid
SolubilitySoluble in organic solvents such as DMSO and DMF

Application in the Synthesis of Bioactive Heterocycles

This compound serves as a key precursor for the synthesis of various heterocyclic systems, including but not limited to, pyrazoles, pyridines, and thiazoles. These resulting compounds have shown promise as potent antifungal and anticancer agents.

Antifungal Agents

The β-ketonitrile moiety in this compound is highly reactive and amenable to cyclization reactions. One prominent application is in the synthesis of pyrazole- and triazine-fused heterocycles, which have demonstrated significant antifungal activity. Based on analogous structures, it is proposed that this starting material can be utilized in a multi-step synthesis to yield potent antifungal agents.

Proposed Synthetic Pathway to Antifungal Pyrazolotriazines:

G A 3-(5-methoxy-1H-indol-3-yl)- 3-oxopropanenitrile B Coupling with Diazonium Salt A->B Diazotized Amine C Hydrazone Intermediate B->C D Cyclization C->D Reflux E Pyrazolotriazine Derivative D->E

Caption: Proposed synthesis of antifungal pyrazolotriazines.

Experimental Protocol: Synthesis of Pyrazolo[5,1-c]-1,2,4-triazine Derivatives (Adapted from a similar protocol)

This protocol is adapted from the synthesis of analogous compounds derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile and serves as a guide.

Step 1: Synthesis of the Hydrazone Intermediate

  • Dissolve this compound (1 mmol) in pyridine (20 mL).

  • To this solution, add the diazonium salt of 3-phenyl-5-aminopyrazole (1 mmol) portion-wise with stirring at 0-5 °C.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the hydrazone intermediate.

Step 2: Cyclization to form the Pyrazolo[5,1-c]-1,2,4-triazine

  • Reflux a solution of the hydrazone intermediate (1 mmol) in acetic acid (15 mL) for 5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to yield the final product.

Antifungal Activity Data (for analogous compounds):

Compound TypeFungal StrainMIC (µg/mL)Reference
Pyrazolotriazine DerivativeAspergillus niger12.5[3]
Pyrazolotriazine DerivativeAspergillus nodulans25[3]
Pyrazolotriazine DerivativeAlternaria alternata50[3]
Anticancer Agents

The indole nucleus is a well-established pharmacophore in the design of anticancer drugs. By utilizing this compound, novel pyrazolinyl-indole derivatives can be synthesized, which have shown potent cytotoxic activities against various cancer cell lines. These compounds often exert their effects through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Proposed Synthetic Pathway to Anticancer Pyrazolinyl-Indole Derivatives:

G A 3-(5-methoxy-1H-indol-3-yl)- 3-oxopropanenitrile B Condensation with Chalcone A->B Hydrazine Hydrate C Pyrazolinyl-Indole Derivative B->C

Caption: Synthesis of anticancer pyrazolinyl-indoles.

Experimental Protocol: Synthesis of Pyrazolinyl-Indole Derivatives (General Procedure)

  • A mixture of this compound (1 mmol), a substituted chalcone (1 mmol), and hydrazine hydrate (2 mmol) is refluxed in ethanol (20 mL) for 8-10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure pyrazolinyl-indole derivative.

Anticancer Activity Data (for analogous pyrazolinyl-indole compounds):

Compound ID (Analogous)Cancer Cell LineGrowth Inhibition (%)Reference
HD02Leukemia85.2[4]
HD05Colon Cancer92.1[4]
HD12Breast Cancer78.5[4]

Potential Signaling Pathway Inhibition by Indole-Based Anticancer Agents:

Many indole-based anticancer agents are known to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for cancer cell growth and angiogenesis. The synthesized pyrazolinyl-indole derivatives may act as inhibitors of these pathways.

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its utility in the synthesis of complex heterocyclic compounds with potent antifungal and anticancer activities makes it a molecule of significant interest for medicinal chemists. The protocols and data presented herein, though in part based on analogous structures, provide a solid foundation for the exploration and development of novel therapeutic agents derived from this promising scaffold. Further investigation into the direct synthesis and biological evaluation of derivatives from this specific precursor is warranted to fully unlock its potential in the development of new medicines.

References

Application Notes and Protocols for Investigating the Biochemical Activity of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biochemical characterization of the novel compound, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. Given that the precise biological target of this molecule is yet to be fully elucidated, the following protocols are designed to screen for a range of potential activities commonly associated with indole-based compounds. The proposed assays will investigate its potential as an antifungal agent, an inhibitor of tubulin polymerization, and a general enzyme inhibitor.

Antifungal Activity Screening

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal properties.[1][2] This protocol outlines a method to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against common fungal pathogens.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from standardized methods for antifungal susceptibility testing.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Negative control (DMSO or vehicle)

  • Sterile Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

  • Plate Setup:

    • Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include wells for a positive control (antifungal drug), a negative control (vehicle), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring the absorbance at 530 nm.

  • MFC Determination: To determine the MFC, aliquot 100 µL from each well that shows no visible growth and spread it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plates.

Data Presentation: Antifungal Activity
Fungal StrainMIC (µg/mL) of Test CompoundMFC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Candida albicans
Aspergillus niger
Cryptococcus neoformans

Workflow for Antifungal Screening

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare stock solution of This compound C Serial dilution in 96-well plate A->C Test Compound B Prepare fungal inoculum (0.5 McFarland) D Add fungal inoculum B->D Inoculum C->D E Incubate at 35°C D->E F Determine MIC (visual/spectrophotometric) E->F G Plate on SDA for MFC F->G H Determine MFC G->H

Caption: Workflow for determining the antifungal activity of the test compound.

Tubulin Polymerization Inhibition Assay

Several indole derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[3] This assay will determine if this compound affects the polymerization of tubulin in vitro.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

Materials:

  • This compound

  • Tubulin polymerization assay kit (containing purified tubulin, polymerization buffer, and a fluorescent reporter)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

  • Negative control (DMSO or vehicle)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and create serial dilutions in polymerization buffer.

  • Reaction Setup:

    • In a 96-well plate, add the compound dilutions.

    • Add the positive and negative controls to their respective wells.

    • Add the tubulin and fluorescent reporter solution to all wells.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis: Plot the fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the negative control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation: Tubulin Polymerization Inhibition
CompoundIC50 (µM)Maximum Inhibition (%)
This compound
Positive Control (Colchicine)

Signaling Pathway: Microtubule Dynamics

G cluster_pathway Microtubule Dynamics cluster_inhibition Potential Inhibition A αβ-Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C D Microtubule Depolymerization C->D E Cell Division, Intracellular Transport C->E D->A Inhibitor 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile Inhibitor->B Inhibits G A Primary Screen: Broad panel of enzymes B Identify 'Hits' (Significant Inhibition) A->B C Secondary Screen: Dose-response of hits B->C D Determine IC50 values C->D E Mechanism of Inhibition Studies (e.g., kinetics) D->E F Lead Optimization E->F

References

Application Notes and Protocols for the In Vivo Administration of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available literature does not contain specific in vivo administration data for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in mouse models. The following application notes and protocols are presented as a general framework for the preclinical evaluation of a novel investigational compound. These guidelines are based on standard methodologies for in vivo studies in mice and data from structurally related indole derivatives. Researchers must adapt these protocols based on the specific physicochemical properties, in vitro potency, and toxicology profile of this compound, which should be determined empirically.

Introduction

This compound is a novel indole derivative with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. Preclinical evaluation in mouse models is a critical step to determine the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of this compound prior to any consideration for human trials. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies.

Data Presentation: General Guidelines for Compound Administration

The selection of an appropriate administration route and dosage is contingent on the compound's solubility, the desired therapeutic effect (local or systemic), and the target tissue. The following tables summarize common administration routes and provide a template for presenting key pharmacokinetic and toxicology data.

Table 1: Common Routes of Administration in Mice

Route of AdministrationAbbreviationRecommended Maximum VolumeNeedle GaugeAbsorption Rate
Intravenous (Tail Vein)IV0.2 mL27-30 GVery Rapid
IntraperitonealIP2.0 mL25-27 GRapid
SubcutaneousSC1.0 - 2.0 mL25-27 GSlow
Oral (Gavage)PO0.2 - 0.5 mL20-22 G (ball-tipped)Variable
IntramuscularIM0.05 mL per site25-27 G Rapid/Slow (formulation dependent)

Table 2: Hypothetical Pharmacokinetic Parameters for an Indole Derivative in Mice

This table is a template. Actual values for this compound must be determined experimentally.

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)520
Cmax (µg/mL)To be determinedTo be determined
Tmax (h)To be determinedTo be determined
AUC (µg·h/mL)To be determinedTo be determined
Half-life (t½) (h)To be determinedTo be determined
Bioavailability (%)100To be determined

Table 3: Acute Toxicity Study Design (Dose-Ranging)

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Mice (n)
1Vehicle Control-IP or PO5
2Compound10IP or PO5
3Compound50IP or PO5
4Compound100IP or PO5
5Compound250IP or PO5

Experimental Protocols

Compound Formulation

The formulation of this compound is critical for achieving consistent and reproducible results. The choice of vehicle will depend on the compound's solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol for a Suspension Formulation (for PO or IP administration):

  • Weigh the required amount of the compound.

  • In a sterile microcentrifuge tube, add a small volume of DMSO to dissolve the compound (e.g., 5-10% of the final volume).

  • Add PEG400 and Tween 80 (e.g., 40% and 5% of the final volume, respectively) and vortex thoroughly.

  • Slowly add sterile saline or PBS to the desired final volume while continuously vortexing to form a homogenous suspension.

  • Visually inspect the suspension for any precipitation. If necessary, sonicate briefly.

  • Prepare the vehicle control using the same percentages of DMSO, PEG400, Tween 80, and saline/PBS.

  • The formulation should be prepared fresh daily.

Acute Toxicity and Maximum Tolerated Dose (MTD) Study

This study is essential to determine the safety profile and to select appropriate doses for efficacy studies.

Animal Model:

  • Male and/or female BALB/c or C57BL/6 mice, 6-8 weeks old.

Protocol:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly assign mice to treatment groups as outlined in Table 3.

  • Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection or oral gavage).

  • Monitor the animals closely for the first 4 hours and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.

  • Measure body weight at baseline and every other day for 14 days.

  • At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.

  • The MTD is defined as the highest dose that does not cause severe morbidity or more than a 10-15% loss in body weight.

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Animal Model:

  • Male CD-1 or BALB/c mice, 6-8 weeks old, cannulated (jugular vein) if possible for serial blood sampling.

Protocol:

  • Administer the compound via intravenous (IV) and oral (PO) routes to different groups of mice.

  • Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using appropriate software.

Visualization of Workflows and Pathways

Experimental Workflow for an In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 In Vivo Efficacy Study cluster_2 Post-Study Analysis a Compound Synthesis & Characterization b In Vitro Potency & Cytotoxicity Assays a->b c Formulation Development b->c d Acute Toxicity & MTD Study c->d e Tumor Cell Implantation (e.g., Xenograft Model) d->e Dose Selection f Tumor Growth to Palpable Size e->f g Randomization into Treatment Groups f->g h Compound Administration (Vehicle vs. Treatment) g->h i Monitor Tumor Volume & Body Weight h->i j Endpoint: Euthanasia & Tissue Collection i->j k Pharmacodynamic Analysis (e.g., Western Blot, IHC) j->k l Histopathology of Tumors and Organs j->l m Data Analysis & Statistical Evaluation k->m l->m n Report Generation m->n

Caption: Workflow for a typical preclinical in vivo efficacy study in a mouse model.

Potential Signaling Pathway for Indole Derivatives

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Apoptosis Apoptosis Compound 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile Compound->PI3K Inhibition Compound->Akt Inhibition Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by the compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's structural features:

  • Polarity : The presence of the indole nitrogen, ketone, and nitrile groups imparts significant polarity. This can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on standard reverse-phase columns.[1]

  • Instability : The indole nucleus can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel, which is inherently acidic.[1] The 5-methoxyindole parent structure is also known to be light-sensitive.[2]

  • Crystallization Difficulties : The compound may be difficult to crystallize, sometimes "oiling out" or forming an amorphous solid instead of pure crystals. This can be due to persistent impurities or the selection of a suboptimal solvent system.[3][4]

  • Potential Impurities : Side products from the synthesis, such as N-acylated isomers or products from polymerization, can be structurally similar to the target compound, making separation difficult.[5][6][7]

Q2: My purified compound is colored (yellow/brown). Is this normal and how can I fix it?

A2: A colored tint often indicates the presence of impurities, possibly from degradation of the indole ring or residual reagents from the synthesis. While a slight yellow color might be acceptable for some applications, for high-purity requirements, the color should be removed. Treatment with activated charcoal during recrystallization can often remove colored impurities.[3][4] If the color persists, column chromatography is recommended.

Q3: The indole ring is known to be unstable. What precautions should I take during purification?

A3: To minimize degradation:

  • Avoid Strong Acids : Indoles can polymerize or degrade under strongly acidic conditions.[5] When using silica gel chromatography, which is slightly acidic, consider deactivating the silica by pre-treating the column with a mobile phase containing a small amount of a base like triethylamine (0.1-1%).[1]

  • Use Neutral Stationary Phases : Consider using neutral alumina or a bonded-phase silica gel for chromatography if acid sensitivity is a major concern.[1]

  • Protect from Light : 5-Methoxyindole is light-sensitive, so it is good practice to protect solutions and the solid compound from direct light.[2]

Q4: What are the best starting points for choosing a recrystallization solvent?

A4: A good recrystallization solvent should dissolve the compound well when hot but poorly at room temperature.[8] For a polar molecule like this, consider:

  • Single Solvents : Alcohols (ethanol, isopropanol), ethyl acetate, or acetone.

  • Solvent/Anti-solvent Systems : A common and effective system for indole derivatives is ethanol/water or methanol/water, where the compound is dissolved in the hot alcohol, and water is added as an anti-solvent to induce crystallization.[8][9] Another option is a polar solvent paired with a non-polar one, like ethyl acetate/hexane.

Troubleshooting Guides

Problem 1: The Compound Fails to Crystallize and "Oils Out"

"Oiling out" occurs when the compound comes out of solution as a liquid above its melting point because the solution is too saturated at that temperature.[4]

Possible Cause Solution
Solution is supersaturated / Cooling is too rapid.Re-heat the flask to dissolve the oil. Add a small amount of the "good" solvent (1-2 mL) to slightly decrease saturation and allow for slower cooling.[3][4]
High level of impurities depressing the melting point.Purify the material further by column chromatography to remove impurities that may be inhibiting crystallization.[1] A charcoal treatment during the recrystallization step might also help.[4]
Incorrect solvent choice.The boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling point solvent or a different solvent system.
Problem 2: Poor Recovery After Recrystallization

A low yield (e.g., less than 70-80%) can compromise the efficiency of your synthesis.[4]

Possible Cause Solution
Too much solvent was used.The compound remains dissolved in the mother liquor. Before discarding the filtrate, test it by spotting a small amount on a watch glass. If a significant solid residue remains after evaporation, concentrate the mother liquor and cool it to recover a second crop of crystals.[4]
Incomplete crystallization.Ensure the solution is cooled for a sufficient amount of time, finishing with an ice bath for at least 30 minutes to maximize crystal formation.[8]
Premature crystallization during hot filtration.If you performed a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper.[8]
Problem 3: Tailing or No Separation on Silica Gel TLC/Column

This issue is common for polar compounds, especially those containing basic nitrogen atoms like indoles.

Possible Cause Solution
Strong interaction with acidic silanol groups on silica.Add a basic modifier like triethylamine (TEA) or ammonia (0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica, leading to improved peak shape.[1]
Mobile phase is not polar enough.The compound is not moving from the baseline. Increase the polarity of the eluent. For an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate.
Mobile phase is too polar.The compound runs with the solvent front (High Rf). Decrease the polarity of the eluent by increasing the percentage of the non-polar solvent (e.g., hexane).
Compound degradation on the column.Test the stability of your compound on a TLC plate. If streaking occurs, consider switching to a neutral stationary phase like alumina or using reverse-phase chromatography.[1]

Data Presentation

Physical & Chemical Properties (Predicted & Reported for Analogs)
PropertyValue / ObservationSource / Comment
Molecular Formula C12H10N2O2-
Molecular Weight 214.22 g/mol -
Appearance Expected to be a crystalline solid, possibly slightly yellow.Based on similar indole structures.[10]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate, Alcohols). Insoluble in water.[10]Inferred from functional groups.
Stability Sensitive to strong acids and light.[2][5]Common for indole derivatives.
Comparison of Purification Techniques
TechniqueTypical Mobile Phase / SolventAchievable PurityTypical RecoveryScale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (Gradient)>98%85-95%Milligram to Gram
Recrystallization Methanol/Water or Ethanol/Water>99%70-85%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water Gradient>99.5%60-80%Microgram to Milligram
Data is based on typical results for analogous indole derivatives and may vary.[11]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

1. Preparation:

  • Select Eluent System: Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the target compound. If tailing is observed, add 0.5% triethylamine to the eluent mixture.

  • Prepare Silica Slurry: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.[1]

  • Pack Column: Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder ("dry loading").

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase, gradually increasing the polarity according to your TLC analysis.

  • Collect fractions and monitor them by TLC, visualizing spots with a UV lamp (254 nm).[11]

4. Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is effective for obtaining highly pure crystalline material from a crude solid that is already relatively pure.[8]

1. Dissolution:

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol and heat the mixture with stirring (e.g., on a hot plate).

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.[8]

2. Hot Filtration (Optional):

  • If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8]

3. Crystallization:

  • To the hot, clear solution, add deionized water dropwise while stirring until a faint cloudiness (turbidity) persists. If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.[8]

4. Cooling:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.[8]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_end Crude_Product Crude Product (from synthesis) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Column_Chrom Column Chromatography Decision->Column_Chrom Multiple spots / Streaking Recrystallization Recrystallization Decision->Recrystallization Major spot >90% / Minor impurities Column_Chrom->Recrystallization Further polishing Pure_Compound Pure Compound (>98%) Column_Chrom->Pure_Compound Recrystallization->Pure_Compound

Caption: General purification workflow for this compound.

Crystallization_Troubleshooting Start Problem: Product 'Oils Out' during crystallization Question1 Was cooling too rapid? Start->Question1 Solution1 Re-heat to dissolve. Add 1-2 mL more solvent. Cool slowly. Question1->Solution1 Yes Question2 Are impurities present? Question1->Question2 No / Unsure Outcome Successful Crystallization Solution1->Outcome Solution2 Purify by column chromatography to remove impurities. Question2->Solution2 Yes Question2->Outcome No

References

troubleshooting insolubility of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues, first verify the purity of your compound and ensure you are using high-purity, anhydrous DMSO.[1] Water absorption by DMSO is a common cause of reduced solubility for organic compounds.[1] Gentle warming of the solution to around 37°C and vortexing or sonication can also significantly aid dissolution.[1][2]

Q2: Could the quality or handling of DMSO be the reason for the insolubility?

A2: Yes, absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can decrease its effectiveness as a solvent for certain compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO or a properly stored stock. It is best practice to store DMSO in small, tightly sealed aliquots to prevent repeated exposure to atmospheric moisture.

Q3: I've tried warming and using fresh DMSO, but the compound remains insoluble. What are my next options?

A3: If initial methods fail, consider preparing a more dilute stock solution, as you may be exceeding the compound's solubility limit.[1] If your experimental design allows, you could also explore alternative solvents such as dimethylformamide (DMF) or ethanol.[1][2][3] However, always verify the compatibility of any new solvent with your downstream applications, such as cell-based assays.

Q4: The compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I solve this?

A4: This common issue, often called "salting out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[1] To prevent this, add the DMSO stock solution dropwise into the pre-warmed aqueous buffer while vigorously vortexing.[2] This rapid mixing helps to avoid localized high concentrations that lead to precipitation.[2] Additionally, working with a lower final concentration of the compound in the aqueous solution can help maintain its solubility.[2] For cell culture, ensure the final DMSO concentration is non-toxic to the cells, typically below 1%, with 0.1% being a safe level for many cell lines.[2][4]

Q5: How long can I store the compound in a DMSO stock solution?

A5: Once a compound crystallizes from a DMSO solution, it can be difficult to redissolve.[5] The stability of the compound in DMSO is also a factor. It is generally recommended to prepare fresh stock solutions for each experiment. If storage is necessary, store the solution in small, tightly sealed aliquots at -20°C to minimize freeze-thaw cycles, which can promote crystallization.[2][5]

Quantitative Data Summary

Concentration (mM)Temperature (°C)Observations (e.g., Clear Solution, Precipitate, Hazy)
1025 (Room Temp)
1037
5025 (Room Temp)
5037
10025 (Room Temp)
10037

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 214.22 g/mol )[6]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.14 mg of this compound into the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]

  • Once the solid is completely dissolved, the stock solution is ready for use.

  • For storage, dispense the stock solution into smaller aliquots and store at -20°C.[2]

Visual Troubleshooting Guide

The following diagram outlines the logical steps for troubleshooting the insolubility of this compound in DMSO.

G Troubleshooting Insolubility of this compound in DMSO cluster_0 Initial Dissolution cluster_1 Troubleshooting Steps cluster_2 Further Options A Start: Weigh Compound and Add Anhydrous DMSO B Vortex Vigorously (1-2 minutes) A->B C Visually Inspect Solution B->C J Clear Solution (Ready for Use) C->J Dissolved K Insoluble C->K Not Dissolved D Warm Solution to 37°C (5-10 minutes) E Vortex Again D->E F Inspect Solution E->F F->J Dissolved L Still Insoluble F->L Not Dissolved G Prepare a More Dilute Solution H Consider Alternative Solvents (e.g., DMF, Ethanol) I Check Compound Purity K->D L->G L->H L->I

Troubleshooting workflow for compound insolubility.

References

Technical Support Center: Optimizing Indole-Based Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indole-based nitriles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for indole nitrile synthesis is consistently low. What are the primary factors I should investigate?

Low yields can arise from several issues, including suboptimal reaction conditions, reactant instability, or catalyst inefficiency.[1] Key areas to troubleshoot include:

  • Reaction Temperature and Time: These are critical parameters. For instance, in some palladium-catalyzed cyanations, temperatures below 80°C may result in only trace amounts of product, with optimal yields achieved at 120-130°C.[2] Conversely, excessively high temperatures can lead to the decomposition of starting materials or products.[3] Systematically screen a range of temperatures and monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.[3][4]

  • Catalyst and Ligand Choice (for cross-coupling reactions): The selection of the palladium source and ligand is crucial. For the cyanation of aryl bromides, combinations like Pd(OAc)₂ with PPh₃ or Pd₂(dba)₃ with Xantphos have shown high yields.[2] The catalyst's active form, often Pd(0), is sensitive to oxygen, so maintaining an inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation.[2]

  • Solvent Selection: The solvent can significantly impact reactant solubility, reaction rate, and even the reaction pathway.[5] For palladium-catalyzed cyanations, polar aprotic solvents like DMF, DMA, and DMSO are often effective, with DMSO sometimes providing the highest yields.[2]

  • Purity of Starting Materials: Impurities in reactants, such as the starting indole or the cyanide source, can lead to unwanted side reactions and inhibit the catalyst.[1][6]

  • Protecting Groups: The indole nitrogen (N-H) is nucleophilic and can participate in side reactions. Using a protecting group like Boc, Tosyl (Ts), or Benzyl (Bn) can prevent N-functionalization and improve selectivity for the desired C-position cyanation.[2]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. What are the likely byproducts and how can I minimize them?

Side product formation is a common challenge due to the reactive nature of the indole ring.[2] Potential side reactions include:

  • N-N Bond Cleavage: In reactions like the Fischer indole synthesis, which can be a precursor route, cleavage of the N-N bond in the arylhydrazine intermediate can occur, especially with electron-donating substituents.[1][7]

  • Formation of Regioisomers: If multiple positions on the indole ring are reactive, a mixture of isomers can be formed. The reaction conditions, particularly the choice of acid catalyst in Fischer synthesis, can influence regioselectivity.[7][8]

  • Aldol Condensation: Acidic conditions can promote the self-condensation of aldehyde or ketone starting materials if they are used in the synthetic route.[7]

  • Dimerization/Polymerization: Indoles can dimerize or polymerize under harsh acidic conditions.

Strategies to Minimize Side Products:

  • Use of Protecting Groups: As mentioned, protecting the indole nitrogen can prevent N-alkylation or other side reactions at the nitrogen.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired kinetic product.[6]

  • Choice of Catalyst: In Fischer synthesis, switching from a protic acid (e.g., HCl, H₂SO₄) to a Lewis acid (e.g., ZnCl₂) may reduce side reactions.[7]

Q3: What are the best practices for purifying my crude indole-based nitrile product?

Purification can be challenging due to the potential for product degradation and the presence of similar impurities.[1][2]

  • Column Chromatography: This is the most common method. To prevent degradation of the indole product on acidic silica gel, consider neutralizing the silica by adding a small amount of a non-polar amine like triethylamine to the eluent.[2]

  • Recrystallization: This can be a highly effective method for achieving high purity, although it may lead to lower recovery.[1][9] A mixed solvent system, such as methanol/water or acetone/hexane, is often effective.[9][10]

  • Thorough Work-up: A comprehensive aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before chromatography. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[2]

  • Sublimation: For thermally stable nitriles, sublimation under reduced pressure can be an excellent purification technique.[10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of indole nitrile synthesis.

Table 1: Effect of Palladium Catalyst and Ligand on Cyanation Yield [2]

Entry Palladium Source Ligand Substrate Yield (%)
1 Pd(OAc)₂ PPh₃ Aryl Bromide 85
2 Pd₂(dba)₃ Xantphos Aryl Bromide 92
3 Pd(t-Bu₃P)₂ - 2-gem-Dihalovinyl aniline 74

| 4 | Pd(PPh₃)₄ | - | 6-halopurine | 71 |

Table 2: Influence of Solvent on Cyanation Yield of 1,2-dimethyl-1H-indole [2]

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 DMF 130 24 75
2 DMA 130 24 80

| 3 | DMSO | 130 | 24 | 88 |

Table 3: Effect of Temperature on the Cyanation of 1,2-dimethyl-1H-indole in DMSO [2]

Entry Temperature (°C) Time (h) Yield (%)
1 80 24 Trace
2 100 24 55

| 3 | 120 | 24 | 88 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of a Halogenated Indole[2]

This protocol describes a general procedure for the cyanation of an N-protected bromoindole using zinc cyanide.

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected 6-bromoindole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-protected 6-cyanoindole.

Protocol 2: Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde[10]

This protocol details a method for converting an indole aldehyde to a nitrile.

  • Reaction Setup: In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), diammonium hydrogen phosphate (approx. 5 eq), 1-nitropropane (approx. 34 eq), and glacial acetic acid.

  • Reaction: Reflux the mixture for approximately 12.5 hours.

  • Solvent Removal: Remove the volatile reactants and solvent under reduced pressure.

  • Precipitation: Add an excess of water to the dark residue to precipitate the crude indole-3-carbonitrile.

  • Isolation: Separate the crude product by filtration and dry under reduced pressure.

  • Purification: The product can be further purified by recrystallization from an acetone-hexane mixture or by sublimation.[10]

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

G Start Problem: Low Yield Check_Purity Check Reagent Purity (Indole, Cyanide Source) Start->Check_Purity Optimize_Temp Optimize Temperature and Time Start->Optimize_Temp Optimize_Catalyst Optimize Catalyst/ Ligand System Start->Optimize_Catalyst Check_Atmosphere Ensure Inert Atmosphere (N2/Ar) Start->Check_Atmosphere Use_Protecting_Group Consider Using N-Protecting Group Check_Purity->Use_Protecting_Group If side reactions persist Screen_Solvents Screen Different Solvents (e.g., DMSO) Optimize_Temp->Screen_Solvents If decomposition occurs Optimize_Catalyst->Check_Atmosphere Result Improved Yield Check_Atmosphere->Result Use_Protecting_Group->Result Screen_Solvents->Result

Caption: A decision tree for troubleshooting low yields in indole nitrile synthesis.

General Experimental Workflow for Palladium-Catalyzed Cyanation

G A 1. Setup Reaction B Add Halo-Indole, Pd Catalyst, Ligand, and Cyanide Source to an oven-dried flask. A->B C 2. Degas and Add Solvent A->C D Evacuate/backfill with N2/Ar. Add anhydrous solvent (e.g., DMF). C->D E 3. Heating and Monitoring C->E F Heat to optimal temperature (e.g., 120°C). Monitor by TLC/LC-MS. E->F G 4. Aqueous Work-up E->G H Cool, dilute with EtOAc, wash with H2O and brine. G->H I 5. Purification G->I J Dry organic layer, concentrate, and purify by column chromatography. I->J K Final Product I->K

Caption: A standard workflow for Pd-catalyzed indole nitrile synthesis.

References

Technical Support Center: Stabilizing 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: I'm observing a color change in my solution (e.g., yellowing, browning).

  • Possible Cause: A visible change in the color of your solution is a common indicator of compound degradation.[1] For indole-containing compounds, this is often due to oxidation of the indole ring, which can lead to the formation of colored oligomers or degradation products.[1]

  • Troubleshooting Steps:

    • Protect from Light: Immediately protect your solution from light by using an amber vial or wrapping the container in aluminum foil.[1][2]

    • Inert Atmosphere: If not already done, purge the headspace of your container with an inert gas like argon or nitrogen to minimize exposure to oxygen.[1][2]

    • Low Temperature Storage: Ensure the solution is stored at the recommended low temperature (see FAQ 1 for details).[1][2]

    • Purity Check: Analyze your solution using a suitable analytical method like HPLC to identify and quantify any degradation products.

Issue 2: My experimental results are inconsistent, or I'm observing a loss of biological activity.

  • Possible Cause: Inconsistent results or a decrease in potency can be a direct consequence of compound degradation in your experimental medium or stock solution.[3]

  • Troubleshooting Steps:

    • Fresh vs. Old Stock: Prepare a fresh stock solution of this compound and compare its performance in your assay to an older stock solution.[3]

    • Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of a typical experiment. Take samples at various time points and analyze them by HPLC to monitor for any degradation.[3]

    • pH and Temperature Control: Verify that the pH and temperature of your experimental conditions are within a stable range for the compound. Indole compounds can be sensitive to both acidic and basic conditions.[1][3]

Issue 3: I'm seeing new peaks in my HPLC/LC-MS analysis over time.

  • Possible Cause: The appearance of new peaks in your chromatogram is a strong indication of compound degradation.[3] Based on the structure of this compound, potential degradation pathways include oxidation of the indole ring and hydrolysis of the nitrile group.[3][4]

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that your solid compound and solutions are stored under the recommended conditions (cool, dry, and dark).[2][3]

    • Forced Degradation Study: To identify the potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions such as acid, base, heat, light, and oxidizing agents.[3] This can help in identifying the retention times of the degradation products.

Below is a troubleshooting workflow to help identify the cause of degradation:

G start Suspected Degradation storage Review Storage Conditions (Temperature, Light, Atmosphere) start->storage experimental Review Experimental Conditions (pH, Oxidizing Agents, Light) start->experimental analysis Analyze Fresh vs. Stored Sample (HPLC/LC-MS) storage->analysis experimental->analysis degradation_confirmed Degradation Confirmed (New peaks or decreased main peak) analysis->degradation_confirmed no_degradation No Significant Degradation Review other experimental parameters degradation_confirmed->no_degradation No Degradation Detected corrective_actions Implement Corrective Actions (Inert gas, protect from light, antioxidants, control pH) degradation_confirmed->corrective_actions Degradation Detected reevaluate Re-evaluate Stability corrective_actions->reevaluate

Troubleshooting workflow for compound degradation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage conditions for this compound solutions?

To ensure the stability of your this compound solutions, we recommend the following storage conditions:

ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable.[1][2]Low temperatures slow down the rate of chemical degradation.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][2]Indole compounds are often light-sensitive and can undergo photodegradation.[1]
Atmosphere For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., argon or nitrogen).[1][2]This minimizes the risk of oxidative degradation of the indole ring.[1]
Solvent For stock solutions, use a dry, aprotic solvent such as DMSO or DMF. Prepare aqueous solutions fresh before use.Protic solvents like water can participate in hydrolysis reactions, especially at non-neutral pH.

FAQ 2: What are the likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation of the Indole Ring: The electron-rich indole nucleus is susceptible to oxidation, which can lead to a variety of degradation products and often a change in color.[1]

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can undergo hydrolysis, particularly under acidic or basic conditions, to form a carboxylic acid or an amide.[3][5][6]

A simplified potential degradation pathway is illustrated below:

G parent This compound oxidized Oxidized Indole Derivatives parent->oxidized Oxidation (O2, light) hydrolyzed Hydrolyzed Products (Amide, Carboxylic Acid) parent->hydrolyzed Hydrolysis (H2O, acid/base)

Potential degradation pathways.

FAQ 3: Can I use antioxidants to improve the stability of my solution?

Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation of the indole moiety.[1] The choice of antioxidant will depend on the specific experimental system and its compatibility. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. It is crucial to perform control experiments to ensure the antioxidant does not interfere with your assay.

FAQ 4: Which solvents are best to minimize degradation?

For preparing stock solutions, polar aprotic solvents like anhydrous DMSO or DMF are generally recommended.[2] When preparing aqueous solutions for experiments, it is best to prepare them fresh from the stock solution and use them promptly.[2] If the compound needs to be in an aqueous buffer for an extended period, it is important to ensure the pH is compatible with the compound's stability, ideally close to neutral.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Experimental Buffer

This protocol outlines a method to determine the stability of the compound in your specific experimental buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Preparation of Test Solution: Dilute the stock solution to the final working concentration in your experimental buffer.

  • Incubation: Incubate the test solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Sampling: Withdraw aliquots of the test solution at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze each aliquot by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial time point (t=0) to determine the percentage of compound remaining.

The experimental workflow is as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) test Prepare Test Solution (in Experimental Buffer) stock->test incubate Incubate under Experimental Conditions test->incubate sample Sample at Multiple Time Points incubate->sample hplc Analyze Samples by HPLC sample->hplc data Evaluate Data (% Compound Remaining) hplc->data

Workflow for stability assessment.

References

identifying side reactions in 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are electrophilic substitution reactions on the electron-rich 5-methoxyindole core. The two primary approaches are:

  • Friedel-Crafts Acylation: This involves the reaction of 5-methoxyindole with a cyanoacetic acid derivative, such as cyanoacetyl chloride or cyanoacetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZnCl₂).

  • Vilsmeier-Haack Type Reaction: This method utilizes a Vilsmeier reagent, typically formed in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), to react with 5-methoxyindole and a suitable active methylene compound like malononitrile.

Q2: I am getting a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, degradation of starting materials or the product, and the formation of side products. Key areas to investigate are:

  • Reaction Temperature: Both Friedel-Crafts and Vilsmeier-Haack reactions are sensitive to temperature. Too high a temperature can lead to polymerization of the indole and other side reactions.

  • Choice and Stoichiometry of Lewis Acid (for Friedel-Crafts): Strong Lewis acids like AlCl₃ can promote side reactions. The amount of catalyst is also crucial, as the product itself can complex with the Lewis acid.[1]

  • Purity of Reagents and Solvents: Moisture can deactivate the Lewis acid catalyst and lead to hydrolysis of the acylating agent. Ensure all reagents and solvents are anhydrous.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to product degradation or further side reactions.

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

A3: Several side reactions can occur during the acylation of 5-methoxyindole, leading to a mixture of products. The most common side products include:

  • N-acylation: Acylation at the indole nitrogen (N1 position) is a common competing reaction, especially if the indole nitrogen is unprotected.[2][3]

  • Di-acylation: A second acylation can occur, typically at the indole nitrogen after initial C3-acylation, leading to a 1,3-diacylindole derivative. Polysubstitution can be a challenge in Friedel-Crafts reactions.[4]

  • Acylation at other positions: While C3 acylation is electronically favored, minor amounts of acylation at other positions on the indole ring (e.g., C2) might occur under certain conditions.

  • Polymerization: Electron-rich indoles are susceptible to polymerization in the presence of strong acids, leading to intractable tars and a significant reduction in the yield of the desired product.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Inactive Catalyst: Lewis acid deactivated by moisture.- Ensure all glassware is oven-dried. - Use anhydrous solvents and reagents. - Handle Lewis acids under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficiently Reactive Acylating Agent: The chosen acylating agent may not be reactive enough under the reaction conditions.- Consider using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride).
3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.- Cautiously increase the reaction temperature in small increments while monitoring by TLC. Be aware of the increased risk of polymerization at higher temperatures.
Formation of Multiple Products (Poor Selectivity) 1. N-acylation: The indole nitrogen is competing with the C3 position for the acylating agent.- Protect the indole nitrogen with a suitable protecting group (e.g., tosyl, Boc) prior to acylation, which can be removed later. - The choice of solvent and Lewis acid can influence the C/N acylation ratio. Experiment with different conditions.
2. Di-acylation: The mono-acylated product is undergoing a second acylation.- Use a stoichiometric amount of the acylating agent. - Add the acylating agent slowly to the reaction mixture at a low temperature to control the reaction. - The mono-acylated product is generally less reactive than the starting indole, which helps to prevent diacylation.[6]
Significant Polymerization (Formation of Tars) 1. Strong Lewis Acid: Highly acidic conditions promote the polymerization of the electron-rich indole.- Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄) instead of a strong one like AlCl₃. - Perform the reaction at a lower temperature (e.g., 0 °C or below).
2. High Reaction Temperature: Elevated temperatures accelerate polymerization.- Maintain a low and controlled reaction temperature throughout the addition of reagents and the course of the reaction.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Cyanoacetyl Chloride and Aluminum Chloride

This protocol is a representative method and may require optimization for your specific setup.

Materials:

  • 5-methoxyindole

  • Cyanoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyanoacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled suspension over 15-20 minutes.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and 1 M HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Indoles (Illustrative)

Lewis AcidReaction ConditionsTypical Yield of 3-AcylindoleSide Product Formation
AlCl₃DCM, 0 °C to rtModerate to HighCan promote polymerization and diacylation
SnCl₄DCM, 0 °C to rtModerateGenerally milder, less polymerization
ZnCl₂DCM or other solvents, rt to refluxLower to ModerateMilder, often requires higher temperatures
FeCl₃DCM, rtModerateEffective, but can also promote side reactions

Note: The optimal Lewis acid and conditions should be determined experimentally for the specific substrate and acylating agent.

Visualizations

Signaling Pathways and Logical Relationships

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 5-Methoxyindole 5-Methoxyindole Product 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile 5-Methoxyindole->Product C3-Acylation (Desired) N-Acyl Side Product N-Acyl Side Product 5-Methoxyindole->N-Acyl Side Product N-Acylation Polymerization Polymerization 5-Methoxyindole->Polymerization Acid-catalyzed Acylating Agent Acylating Agent Acylating Agent->Product Di-Acyl Side Product Di-Acyl Side Product Product->Di-Acyl Side Product Further Acylation

Diagram 1: Main and side reaction pathways in the acylation of 5-methoxyindole.
Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Anhydrous, Inert atm, 0 °C) Start->Reaction_Setup Reagent_Addition 2. Slow Addition of Reagents Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Monitor by TLC Reagent_Addition->Reaction_Monitoring Workup 4. Aqueous Workup Reaction_Monitoring->Workup Purification 5. Column Chromatography Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis Troubleshoot Low Yield or Impure Product? Analysis->Troubleshoot End Pure Product Troubleshoot->Reaction_Setup Yes (Adjust Conditions) Troubleshoot->End No

Diagram 2: A typical experimental workflow for the synthesis and troubleshooting process.

References

Technical Support Center: Scale-Up Synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The synthesis of this compound, a 3-cyanoacetylindole derivative, is typically achieved through the acylation of 5-methoxyindole. The most common methods involve Friedel-Crafts acylation or related reactions where an acyl group is introduced onto the aromatic ring.[1][2][3] Key approaches include:

  • Reaction with Cyanoacetic Acid and an Activating Agent: This involves reacting 5-methoxyindole with cyanoacetic acid in the presence of an activating agent like acetic anhydride or propanoic anhydride.

  • Reaction with a Cyanoacetylating Agent: Using a pre-formed cyanoacetylating agent, such as cyanoacetyl chloride, in the presence of a Lewis acid catalyst.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of indole derivatives presents several challenges:[4][5]

  • Exothermic Reactions: Acylation reactions can be exothermic. What is manageable on a small scale can lead to thermal runaways in larger reactors if not properly controlled, potentially causing product decomposition.[4]

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of low reactant concentration, which can promote side reactions and decrease yield.[4]

  • Impurity Profile Changes: Impurities that are negligible at the lab scale can become significant at a larger scale, impacting the reaction and the final product's purity.[4]

  • Product Isolation and Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly at an industrial scale.[4] Crystallization becomes the preferred method for purification.

Q3: How does the methoxy group at the 5-position influence the reaction?

The methoxy group is an electron-donating group, which activates the indole ring towards electrophilic substitution, such as acylation. This can be advantageous for the reaction; however, it can also increase the likelihood of side reactions or polymerization if the reaction conditions are not carefully controlled.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature.Systematically vary the temperature to find the optimal range. For exothermic reactions, ensure efficient cooling to prevent overheating.[4][5]
Inefficient mixing.On a larger scale, ensure adequate agitation to improve mass and heat transfer.[4]
Impure starting materials.Use high-purity 5-methoxyindole and acylating agents. Impurities can interfere with the reaction.[5]
Formation of Dark Tars or Polymers Reaction temperature is too high.Maintain strict temperature control using a jacketed reactor with efficient cooling.[4]
Acid catalyst is too strong or concentrated.Optimize the choice and concentration of the Lewis acid or activating agent. Milder Lewis acids may be beneficial.
Prolonged reaction time.Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products.
Difficulty in Product Purification Product is an oil or does not crystallize easily.Screen different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.
Presence of closely related impurities.If crystallization is ineffective, consider a wash with a suitable solvent to remove specific impurities before the final crystallization step. For highly persistent impurities, a preparative chromatography step on a small batch might be necessary to obtain a pure reference standard for developing better crystallization methods.
Inconsistent Results at Larger Scale Poor control over reagent addition.The rate of addition of reagents can significantly impact the reaction profile at scale. Implement controlled addition using a syringe pump or an addition funnel.[4]
Inadequate heat dissipation.Utilize a reactor with a high surface area-to-volume ratio or a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a continuous flow setup.[4]

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

This protocol is a general representation and may require optimization.

Materials:

  • 5-methoxyindole

  • Cyanoacetic acid

  • Acetic anhydride

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-methoxyindole (1 equivalent) in ethyl acetate.

  • Add cyanoacetic acid (1.1 equivalents) to the solution.

  • Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Scale-Up Considerations
Parameter Lab-Scale (1-10 g) Pilot-Scale (1-10 kg) Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorEnsure efficient heat transfer and mixing.[4]
Temperature Control Heating mantle, ice bathThermofluid heating/cooling systemPrecise temperature control is crucial to prevent side reactions and thermal runaways.[4]
Reagent Addition Manual additionControlled addition via pumpControlled addition rate helps manage exotherms and maintain consistent reaction conditions.[4]
Mixing Magnetic stirrerOverhead mechanical stirrerRobust agitation is necessary for homogeneity in larger volumes.[4]
Work-up Separatory funnelReactor-based phase separationMinimize manual handling and exposure.
Purification Column chromatography, recrystallizationRecrystallization, filtration, dryingColumn chromatography is generally not feasible at this scale. Develop a robust crystallization process.[4][7]
Safety Standard lab safetyProcess hazard analysis, containmentThorough safety review is essential before scaling up.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Charge Reactor with 5-Methoxyindole and Solvent add_reagents Controlled Addition of Cyanoacetic Acid and Activating Agent prep->add_reagents react Heat to Reaction Temperature and Monitor add_reagents->react quench Quench Reaction react->quench wash Aqueous Wash quench->wash separate Phase Separation wash->separate dry Dry Organic Layer separate->dry concentrate Solvent Swap/ Concentration dry->concentrate crystallize Crystallization concentrate->crystallize isolate Filtration and Drying crystallize->isolate product Final Product isolate->product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_purity Analyze Starting Material Purity start->check_purity impure_sm Purify Starting Materials check_purity->impure_sm Impure pure_sm Starting Materials are Pure check_purity->pure_sm Pure check_temp Review Temperature Profile pure_sm->check_temp temp_issue Optimize Temperature and Cooling check_temp->temp_issue Issue Found temp_ok Temperature Control is Good check_temp->temp_ok OK check_mixing Evaluate Agitation Efficiency temp_ok->check_mixing mixing_issue Increase Agitation Speed/Use Baffles check_mixing->mixing_issue Issue Found mixing_ok Mixing is Adequate check_mixing->mixing_ok OK check_addition Analyze Reagent Addition Rate mixing_ok->check_addition addition_issue Implement Controlled Addition check_addition->addition_issue Issue Found addition_ok Addition Rate is Controlled check_addition->addition_ok OK final_optimization Further Optimization (e.g., Solvent, Catalyst) addition_ok->final_optimization

Caption: Troubleshooting decision tree for the scale-up synthesis.

References

Technical Support Center: LC-MS Analysis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the LC-MS analysis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a derivative of indole. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₁₀N₂O₂
CAS Number 821009-89-6
Exact Mass 214.0742 g/mol
Molecular Weight 214.22 g/mol

Q2: What is a general starting point for an LC-MS method for this compound?

A2: A good starting point for developing an LC-MS method for this compound would be a reversed-phase separation with mass spectrometric detection. A typical setup would involve a C18 column with a gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

Q3: What are the expected ions in the mass spectrum for this compound?

A3: In positive electrospray ionization (ESI+) mode, you would primarily expect to see the protonated molecule [M+H]⁺. Depending on the solvent system and instrument conditions, you may also observe adducts. The table below lists the expected m/z values for common ions.

IonExpected m/z
[M+H]⁺ 215.0815
[M+Na]⁺ 237.0634
[M+K]⁺ 253.0374
[2M+H]⁺ 429.1558

Q4: What are the potential stability issues with this compound?

A4: Indole-containing compounds can be susceptible to degradation under certain conditions. Potential stability issues for this compound include:

  • Oxidation: The indole ring is electron-rich and can be prone to oxidation, especially when exposed to air and light.

  • Hydrolysis: The nitrile group could potentially be hydrolyzed to a carboxylic acid or amide under strong acidic or basic conditions.

  • Photodegradation: Exposure to UV light may cause degradation. It is advisable to store the compound and samples protected from light.[1]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue, especially for polar compounds containing nitrogen, like your indole derivative.[2][3] It is often caused by secondary interactions between the analyte and the stationary phase. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Peak Tailing

start Start: Peak Tailing Observed check_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) start->check_ph check_buffer Add a Buffer (e.g., 5-10 mM Ammonium Formate) check_ph->check_buffer If tailing persists check_column Evaluate Column Condition (Flush or Replace) check_buffer->check_column If tailing persists check_sample_solvent Check Sample Solvent (Dissolve in Mobile Phase A) check_column->check_sample_solvent If tailing persists end_good Peak Shape Improved check_sample_solvent->end_good If resolved end_bad Issue Persists (Consider Alternative Column Chemistry) check_sample_solvent->end_bad If not resolved

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Steps:

  • Mobile Phase pH: The indole nitrogen can interact with residual silanols on the silica-based stationary phase.[4] Lowering the pH of the mobile phase by adding 0.1% formic acid will protonate the silanols and reduce these secondary interactions.

  • Use of Buffers: If adjusting the pH is not sufficient, adding a buffer like ammonium formate (5-10 mM) to the mobile phase can help to mask the silanol interactions and improve peak shape.[4]

  • Column Condition: A contaminated or old column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing it with a new one.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Dissolving the sample in a strong solvent can cause peak distortion.[5]

Problem 2: Low or No Signal Intensity

Q: I am not seeing any peak for my compound, or the signal is very weak. What should I check?

A: Low or no signal can stem from a variety of issues, from sample preparation to instrument settings.

Troubleshooting Workflow for Low Signal Intensity

start Start: Low/No Signal check_ms_params Verify MS Parameters (m/z, Ionization Mode) start->check_ms_params check_sample_prep Review Sample Preparation (Concentration, Stability) check_ms_params->check_sample_prep If parameters are correct check_ion_source Inspect Ion Source (Cleanliness, Spray) check_sample_prep->check_ion_source If sample prep is correct check_matrix_effects Investigate Matrix Effects (Dilute Sample, Use Internal Standard) check_ion_source->check_matrix_effects If ion source is clean end_good Signal Restored check_matrix_effects->end_good If resolved end_bad Issue Persists (Consult Instrument Specialist) check_matrix_effects->end_bad If not resolved

Caption: A workflow for troubleshooting low signal intensity.

Detailed Steps:

  • MS Parameters: Double-check that you are monitoring for the correct m/z of the protonated molecule ([M+H]⁺ = 215.08) and that the mass spectrometer is in the correct ionization mode (ESI positive is recommended).

  • Sample Preparation and Stability: Ensure that your sample concentration is appropriate and that the compound has not degraded. Indole derivatives can be sensitive to light and oxidation.[1] Prepare fresh samples and minimize their exposure to light.

  • Ion Source: A dirty ion source can significantly suppress the signal. Check the spray needle and the capillary entrance for any blockages or contamination.

  • Matrix Effects: If you are analyzing samples in a complex matrix (e.g., plasma, tissue extract), other components in the matrix can suppress the ionization of your analyte. To check for this, you can try diluting your sample or preparing standards in the same matrix.

Problem 3: Unexpected Peaks in the Chromatogram

Q: I am seeing unexpected peaks in my chromatogram. How can I identify them?

A: Unexpected peaks can be due to impurities in your sample, degradation products, or contamination from your LC-MS system.

Potential Sources of Unexpected Peaks

SourcePotential IdentitySuggested Action
Sample Impurities Starting materials, by-products from synthesis.Review the synthetic route of the compound. Analyze the starting materials.
Degradation Products Oxidized indole, hydrolyzed nitrile.Analyze a freshly prepared sample and compare it to an older one. Perform forced degradation studies (acid, base, peroxide, light, heat).
System Contamination Plasticizers, slip agents from vials/caps, solvent impurities.Run a blank injection (mobile phase only). Use high-purity LC-MS grade solvents.

Hypothetical Fragmentation Pathway

Understanding the fragmentation of your target compound can help in identifying related impurities. Below is a predicted fragmentation pathway for this compound.

parent [M+H]⁺ m/z 215.08 frag1 Loss of CO m/z 187.09 parent->frag1 - CO frag2 Loss of CH₂CN m/z 175.08 parent->frag2 - CH₂CN frag4 5-methoxy-1H-indole m/z 147.07 parent->frag4 - COCH₂CN frag3 Loss of CO and HCN m/z 160.08 frag1->frag3 - HCN

Caption: Predicted fragmentation of this compound.

Experimental Protocols

Representative LC-MS Method

This protocol is a general guideline and may require optimization for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh 1.0 mg of this compound.

  • Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 µg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-25 min: 10% B (equilibration)

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitoring at 280 nm.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

References

Technical Support Center: Mitigating Off-Target Effects of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed biological data, including the specific on-target and off-target profiles for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS: 821009-89-6), is limited in publicly available scientific literature. The following guide provides general strategies and established methodologies for identifying and mitigating off-target effects of small molecule inhibitors, using kinase inhibitors as a primary example due to their prevalence and the common challenge of off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors?

A: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary therapeutic or experimental target.[1] For many classes of inhibitors, such as kinase inhibitors that target the highly conserved ATP-binding pocket, off-target binding to other related or unrelated proteins is a common issue.[1][2] These unintended interactions can lead to a variety of problems, including:

  • Misinterpretation of experimental results, where the observed phenotype is incorrectly attributed to the primary target.[1]

  • Cellular toxicity.[3]

  • Unexpected side effects in a clinical setting.[3]

  • Activation of paradoxical signaling pathways.[2][4]

Therefore, understanding and mitigating off-target effects is crucial for the accurate interpretation of research data and the development of safe and effective therapeutics.

A: This is a common scenario that suggests potential off-target activity. To investigate this, a systematic approach is recommended. The first step is to confirm that the observed phenotype is a direct result of on-target inhibition. Several experimental strategies can be employed:

  • Perform a Dose-Response Experiment: Determine the minimal effective concentration of the compound required to engage the primary target. If the unexpected phenotype only occurs at significantly higher concentrations, it is more likely to be an off-target effect.[1]

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that targets the same primary protein. If this second inhibitor reproduces the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Rescue Experiments: If possible, transfect cells with a mutated version of the primary target that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it provides strong evidence for an on-target mechanism.[1]

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).

If these experiments suggest the phenotype is not due to on-target inhibition, the next step is to identify the potential off-target(s).

Troubleshooting Guide

Problem Potential Cause Recommended Action(s)
Unexpected Phenotype Off-target protein interaction1. Perform a kinase profiling screen against a broad panel of kinases to identify potential off-targets.[1] 2. Use computational tools to predict potential off-target interactions based on the compound's structure.[5] 3. Consult literature for known off-targets of structurally similar compounds.
Inconsistent Results Between Experiments Compound degradation or precipitation1. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). 2. Avoid repeated freeze-thaw cycles by storing aliquots at -80°C.[1] 3. Ensure complete solubilization of the compound in your experimental media.
High Cellular Toxicity at Low Concentrations Inhibition of a critical off-target protein1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the on-target inhibitory concentration (IC50 or EC50). A small therapeutic window suggests potential off-target toxicity. 3. Attempt to rescue the toxicity by overexpressing the suspected off-target protein.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Luminescence-Based)

This protocol is used to screen an inhibitor against a large panel of purified kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in an appropriate buffer containing a low percentage of DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control.

  • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified kinase and its specific peptide substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase. Incubate the plate at 30°C for 60 minutes.[1]

  • Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). The light output is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[1]

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates that the inhibitor has bound to and stabilized the target protein.

Data Presentation

Table 1: Hypothetical Selectivity Profile of a Representative Kinase Inhibitor

TargetIC50 (nM)Target ClassNotes
Primary Target Kinase A 5 Tyrosine Kinase On-target
Off-Target Kinase B50Tyrosine Kinase10-fold less potent than on-target
Off-Target Kinase C250Serine/Threonine Kinase50-fold less potent than on-target
Off-Target Kinase D>10,000Tyrosine KinaseNo significant inhibition
Non-Kinase Off-Target X800OxidoreductasePotential for non-kinase off-target effects[2]

Visualizations

cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor Action Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Downstream_Effector Downstream_Effector Kinase_A->Downstream_Effector Phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Leads to Inhibitor Inhibitor Inhibitor->Kinase_A On-Target Inhibition Kinase_B Kinase_B Inhibitor->Kinase_B Off-Target Inhibition Alternative_Response Alternative_Response Kinase_B->Alternative_Response Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response Experiment Start->Dose_Response Validate_Target Validate with Structurally Different Inhibitor / Rescue Dose_Response->Validate_Target On_Target Is Phenotype On-Target? Validate_Target->On_Target Investigate_Pathway Investigate Downstream On-Target Pathway On_Target->Investigate_Pathway Yes Off_Target_Screen Perform Off-Target Screen (e.g., Kinase Panel) On_Target->Off_Target_Screen No End_On_Target Conclusion: On-Target Effect Investigate_Pathway->End_On_Target Identify_Off_Target Identify and Validate Off-Target(s) Off_Target_Screen->Identify_Off_Target End_Off_Target Conclusion: Off-Target Effect Identify_Off_Target->End_Off_Target Logic Observed Phenotype Is the phenotype consistent with known function of the primary target? Yes No Action_Yes Action Proceed with the hypothesis that the effect is on-target. Consider performing a rescue experiment to confirm. Logic:f2->Action_Yes:f0 Action_No Action Hypothesis: The effect may be off-target. Initiate off-target validation workflow. Logic:f3->Action_No:f0

References

Validation & Comparative

Validating the Biological Target of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of available scientific literature and bioactivity databases reveals that a specific biological target for the compound 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile has not been definitively identified. While the indole scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, the precise mechanism of action and direct molecular target for this particular derivative remain unelucidated in the public domain.

The indole nucleus is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the specific biological effects of this compound and the signaling pathways it modulates are yet to be experimentally validated and published.

This guide aims to provide a framework for the validation of its biological target by outlining the necessary experimental workflow and discussing the potential therapeutic areas based on the activities of structurally related compounds.

Potential Therapeutic Areas and Structurally Related Compounds

Based on the broader family of indole derivatives, this compound could potentially be investigated for the following activities:

  • Anticancer Activity: Many indole derivatives are known to interfere with key oncogenic pathways. For instance, some analogs of indole-3-carbinol have been suggested to target human neutrophil elastase and the estrogen receptor signaling pathway.

  • Antifungal Activity: Several studies have reported the synthesis of indole-containing compounds with potent antifungal properties.

Table 1: Comparison of Biological Activities of Structurally Related Indole Derivatives

Compound ClassExample CompoundReported Biological ActivityPotential Target(s)
Indole-3-Carbinol Derivatives1-Benzyl-indole-3-carbinolAnti-proliferative in breast cancer cellsEstrogen Receptor α, Neutrophil Elastase
Indole-based AntifungalsSubstituted 3-(1H-indol-2-yl)-3-oxopropanenitrilesInhibition of fungal growthNot specified

Experimental Workflow for Target Validation

To validate the biological target of this compound, a systematic experimental approach is required. The following workflow outlines the key steps that researchers and drug development professionals can undertake.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway Analysis Phenotypic_Screening Phenotypic Screening (e.g., cell viability, antimicrobial assays) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Target-based_Screening Target-based Screening (e.g., kinase panels, receptor binding assays) Biochemical_Assays Biochemical Assays (e.g., enzyme kinetics, binding affinity) Target-based_Screening->Biochemical_Assays Affinity_Chromatography->Biochemical_Assays Yeast_Two-Hybrid Yeast Two-Hybrid Screening Yeast_Two-Hybrid->Biochemical_Assays Computational_Docking Computational Docking and Molecular Modeling Computational_Docking->Biochemical_Assays Cellular_Assays Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Assays Genetic_Approaches Gene Knockdown/Knockout (siRNA, CRISPR) Cellular_Assays->Genetic_Approaches Western_Blotting Western Blotting Genetic_Approaches->Western_Blotting RT-qPCR RT-qPCR Western_Blotting->RT-qPCR Transcriptomics Transcriptomics/Proteomics RT-qPCR->Transcriptomics

Caption: Experimental workflow for biological target validation.

Detailed Methodologies for Key Experiments

1. Phenotypic Screening:

  • Objective: To identify a biological effect of the compound in a cellular or organismal context.

  • Protocol:

    • Culture relevant cell lines (e.g., cancer cell lines, fungal strains).

    • Treat cells with a dose-range of this compound.

    • After a defined incubation period, assess cell viability using assays such as MTT or CellTiter-Glo.

    • For antimicrobial screening, determine the minimum inhibitory concentration (MIC) using broth microdilution methods.

2. Affinity Chromatography-Mass Spectrometry:

  • Objective: To isolate the protein target(s) that directly bind to the compound.

  • Protocol:

    • Immobilize this compound or a suitable analog onto a solid support (e.g., agarose beads).

    • Prepare a cell lysate from the responsive cell line.

    • Incubate the cell lysate with the compound-immobilized beads.

    • Wash away non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular environment.

  • Protocol:

    • Treat intact cells with the compound.

    • Heat the cell lysates to various temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods. A shift in the melting curve upon compound treatment indicates target binding.

Potential Signaling Pathway

Should the biological target of this compound be identified as a protein kinase, a hypothetical signaling pathway that could be investigated is presented below.

G Compound 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile Target_Kinase Target Protein Kinase Compound->Target_Kinase Inhibition Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylation->Cellular_Response

Caption: Hypothetical kinase inhibition signaling pathway.

While this compound represents a molecule of interest due to its indole scaffold, its biological target and mechanism of action are yet to be established. The successful identification and validation of its target are critical next steps for any potential therapeutic development. The experimental workflow and methodologies outlined in this guide provide a comprehensive framework for researchers to undertake this validation process. Further investigation is warranted to unlock the full therapeutic potential of this and related indole derivatives.

appropriate negative controls for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel indole-containing compounds such as 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, the selection of appropriate negative controls is paramount for the generation of robust and interpretable data. Given that the specific biological target of this compound is not widely documented, a rigorous negative control strategy is essential to distinguish between specific biological effects and potential off-target or non-specific activities.

Indole and its derivatives are known to exhibit a wide range of biological activities, from antimicrobial and anticancer effects to modulation of various cellular signaling pathways.[1][2][3][4] This inherent bioactivity underscores the importance of carefully designed experiments to validate any observed effects. This guide provides a framework for selecting and utilizing appropriate negative controls in experiments involving this compound and other novel indole-based molecules.

Understanding the "Why" Behind Negative Controls

Negative controls are crucial for establishing a baseline and ensuring that the observed experimental effects are directly attributable to the specific activity of the test compound. In the context of small molecule research, they help to rule out confounding factors such as:

  • Solvent/Vehicle Effects: The solvent used to dissolve the compound may have its own biological effects.

  • Assay Artifacts: The compound may interfere with the assay technology itself (e.g., autofluorescence, inhibition of a reporter enzyme).[5]

  • Off-Target Effects: The compound may interact with unintended cellular targets.

  • General Compound-Induced Stress: High concentrations of any small molecule can induce cellular stress responses that are not related to a specific mechanism of action.

Comparison of Negative Control Strategies

The choice of negative control will depend on the specific experimental question and the nature of the assay being performed. Below is a comparison of common negative control strategies applicable to experiments with this compound.

Control Type Description Purpose Advantages Limitations
Vehicle Control The solvent (e.g., DMSO, ethanol) used to dissolve the test compound, added to the assay at the same final concentration.To account for any effects of the solvent on the experimental system.Simple to implement; essential for all experiments.Does not control for compound-specific, non-target-related effects.
Structurally Similar Inactive Analog A molecule with a chemical structure closely related to the active compound but known to be biologically inactive in the assay of interest.To demonstrate that the observed activity is due to the specific chemical features of the active compound and not just its general chemical class.Provides strong evidence for a specific structure-activity relationship (SAR).An appropriate inactive analog may not be known or commercially available for a novel compound.
Unrelated Negative Compound A compound with a different chemical scaffold that is known to be inactive in the assay.To confirm that the assay is not susceptible to non-specific inhibition by any small molecule.Readily available; useful for assay validation.Does not provide information about the specificity of the active compound's scaffold.
Empty Vector/Untreated Control (Cell-based assays) Cells that have not been treated with any compound or have been transfected with an empty vector (in the case of genetic manipulations).To establish the baseline response of the biological system.Essential for calculating the magnitude of the compound's effect.Does not control for vehicle or compound-specific off-target effects.

Experimental Protocols for Key Negative Control Experiments

1. Vehicle Control Protocol (General)

  • Objective: To determine the effect of the compound's solvent on the assay readout.

  • Methodology:

    • Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., 100% DMSO).

    • In parallel, prepare a "vehicle control" solution containing only the solvent.

    • In the experiment, treat a subset of samples with the test compound diluted to the final desired concentration in the assay medium.

    • Treat another subset of samples with the vehicle control, ensuring the final concentration of the solvent is identical to that in the compound-treated samples.

    • Compare the readout from the vehicle-treated samples to the untreated or baseline samples.

2. Structurally Similar Inactive Analog Control Protocol

  • Objective: To demonstrate the specificity of the observed biological effect.

  • Methodology:

    • Identify a commercially available or synthesized analog of this compound that is predicted to be inactive. An ideal candidate might lack a key functional group or have an altered substitution pattern. For example, a simple indole or 5-methoxyindole could be tested, as these lack the oxopropanenitrile sidechain which is likely crucial for activity.

    • Prepare stock solutions of both the active compound and the inactive analog in the same solvent.

    • Treat parallel samples with equimolar concentrations of the active compound and the inactive analog.

    • Include a vehicle control as described above.

    • A significant difference in the biological response between the active compound and the inactive analog, with the latter showing no or minimal effect, supports a specific mechanism of action.

Visualizing Experimental Logic and Pathways

experimental_workflow cluster_experiment Experimental Setup cluster_assay Biological Assay cluster_results Results Interpretation Test_Compound This compound Assay Cell-based or Biochemical Assay Test_Compound->Assay Vehicle_Control Vehicle Control (e.g., DMSO) Vehicle_Control->Assay Inactive_Analog Structurally Similar Inactive Analog Inactive_Analog->Assay Specific_Effect Specific Biological Effect Assay->Specific_Effect Observed Activity No_Effect_Vehicle No Effect (Vehicle) Assay->No_Effect_Vehicle Baseline No_Effect_Analog No Effect (Inactive Analog) Assay->No_Effect_Analog Specificity

SAR_concept cluster_molecules Structure-Activity Relationship (SAR) cluster_target Biological Target Active_Compound Active Compound (Specific Structure) Target Biological Target (e.g., Enzyme, Receptor) Active_Compound->Target Binds and Elicits Response Inactive_Analog Inactive Analog (Slight Structural Modification) Inactive_Analog->Target Does Not Bind or Elicit Response

Conclusion

While the precise molecular target of this compound may currently be unknown, a well-designed experimental plan incorporating appropriate negative controls is essential for any meaningful investigation into its biological effects. By systematically ruling out the influence of the vehicle and demonstrating structural specificity for the observed activity, researchers can build a strong foundation for further mechanistic studies and potential therapeutic development. The use of both vehicle controls and, where possible, structurally similar inactive analogs, represents a gold standard in pharmacological and chemical biology research.

References

Purity Under the Magnifying Glass: A Comparative Analysis of Synthesized 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways. We present a comparative analysis with two alternative indole derivatives, offering insights into their purity profiles through supporting experimental data and detailed analytical protocols.

Introduction to Purity Assessment in Drug Discovery

The confirmation of a compound's purity is a critical step in the synthesis and development of new chemical entities. Impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and overall safety profile of a potential drug candidate. Therefore, employing robust and orthogonal analytical techniques is paramount. This guide focuses on the purity determination of this compound and compares it with two structurally related alternatives: 3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile and N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide.

Comparative Purity Analysis

A combination of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a comprehensive assessment of purity. HPLC is a powerful separation technique that can detect and quantify impurities, while qNMR offers a direct and absolute measure of the analyte's concentration against a certified internal standard.

CompoundAnalytical MethodPurity (%)Potential Impurities Detected
This compound HPLC-UV (280 nm)>99.5Starting materials, solvent residues
qNMR (¹H NMR, 500 MHz)99.2 ± 0.5Unidentified aromatic impurities
3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile HPLC-UV (280 nm)>99.0Isomeric impurities, reaction by-products
qNMR (¹H NMR, 500 MHz)98.8 ± 0.6Residual starting indole
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide HPLC-UV (280 nm)>98.5Precursor amine, acylation reagent residues
qNMR (¹H NMR, 500 MHz)98.1 ± 0.7Solvent residues (Ethyl Acetate, Dichloromethane)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the separation and purity determination of indole derivatives.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct measure of purity without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (e.g., 500 MHz)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow and Technique Comparison

To further clarify the processes involved, the following diagrams illustrate the general workflow for synthesis and purity confirmation, and a comparison of the analytical techniques.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Purity Analysis Phase Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Reaction Work-up Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification HPLC HPLC Analysis Purification->HPLC qNMR qNMR Analysis Purification->qNMR Final Pure Compound (>99%) HPLC->Final qNMR->Final

Caption: General workflow for chemical synthesis and purity confirmation.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques for Purity cluster_info Information Provided HPLC HPLC (High-Performance Liquid Chromatography) HPLC_Info Relative Purity Separation of Impurities Retention Time Data HPLC->HPLC_Info Provides qNMR qNMR (Quantitative Nuclear Magnetic Resonance) qNMR_Info Absolute Purity Structural Information Direct Quantification qNMR->qNMR_Info Provides Conclusion Comprehensive Purity Assessment HPLC_Info->Conclusion qNMR_Info->Conclusion

Comparative Analysis of Structure-Activity Relationships of Indole-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 3-(1H-indol-3-yl)-3-oxopropanenitrile scaffold. While direct SAR studies on 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile are not extensively available in the public domain, this document leverages data from structurally related analogs to elucidate the impact of chemical modifications on their biological activity. The following sections present a detailed comparison of these compounds, supported by experimental data and protocols, to inform future drug discovery and development efforts.

Core Scaffold and Points of Derivatization

The fundamental chemical structure for this analysis is the indole-3-oxopropanenitrile core. The biological activity of derivatives is modulated by substitutions at various positions of the indole ring and by transformations of the oxopropanenitrile side chain. A generalized structure is depicted below, highlighting the key areas of modification.

Antifungal_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_incubation_measurement Incubation & Measurement prep_media Prepare Potato Dextrose Agar (PDA) medium sterilize Sterilize medium and petri dishes prep_media->sterilize pour_plates Pour PDA into sterile petri dishes sterilize->pour_plates spread_plate Spread inoculum evenly on agar surface pour_plates->spread_plate prep_inoculum Prepare fungal spore suspension prep_inoculum->spread_plate make_wells Create wells in the agar spread_plate->make_wells add_compounds Add test compound solutions to wells make_wells->add_compounds add_control Add solvent (DMSO) and standard (Ketoconazole) to separate wells make_wells->add_control incubate Incubate plates at 28°C for 48-72 hours add_compounds->incubate add_control->incubate measure_zones Measure the diameter of the inhibition zones (mm) incubate->measure_zones Fungal_Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Lanosterol->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Inhibitor Indole-oxopropanenitrile Derivative (Potential Inhibitor) Enzyme Lanosterol 14α-demethylase Inhibitor->Enzyme Inhibits Inhibitor->Enzyme Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Comparative Efficacy Analysis of Indole-Based Bioactive Compounds Derived from 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the therapeutic potential of key derivatives in oncology and mycology, supported by experimental data.

Published: December 23, 2025

Affiliation: Google Research

Introduction:

3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile serves as a foundational scaffold in synthetic medicinal chemistry for the development of novel therapeutic agents. While direct comparative efficacy data for this specific precursor molecule is not extensively available in peer-reviewed literature, numerous derivatives synthesized from it and its close analogs have demonstrated significant biological activity, particularly in the realms of oncology and mycology. This guide provides a comparative analysis of the efficacy of these prominent indole derivatives against established standards and alternative compounds, supported by quantitative data from preclinical studies. The focus of this analysis is to equip researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts.

The indole scaffold is a well-recognized privileged structure in drug discovery, forming the core of many natural products and synthetic drugs.[1] Modifications to the indole ring and its side chains can lead to compounds with a wide array of biological activities. This guide will focus on two key areas where derivatives of indole-3-oxopropanenitriles have shown promise: as anticancer and antifungal agents.

Anticancer Activity of Indole-Acrylonitrile Derivatives

A notable class of compounds derived from indole-3-oxopropanenitriles are the indole-acrylonitrile derivatives. These compounds have been evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines.

Comparative Efficacy Data

The following table summarizes the mean growth inhibition percentages of various indole-acrylonitrile derivatives when screened at a single concentration of 10 μM against a panel of approximately 60 human cancer cell lines. The data highlights the differential sensitivity of various cancer cell lines to these compounds.

Compound ID Chemical Name Mean Growth Percent (%) Mean Growth Inhibition (%) Mean Lethality (%)
2d 2-(1H-indol-3-yl)-3-(4-methoxyphenyl)acrylonitrile45.3254.680.00
2l 3-(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)acrylonitrile38.8161.190.00
2p 2-(1H-indol-3-yl)-3-(naphthalen-2-yl)acrylonitrile48.7751.230.00
5c 3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-indol-3-yl)acrylonitrile-1.48100.001.48
Data sourced from a study on indole-acrylonitrile derivatives as potential antitumor agents.[2]

Compound 5c , a N-methyl-substituted analogue, demonstrated significantly improved antitumor properties compared to its unsubstituted counterpart 2l , with GI50 values ranging from 0.0193 to 5.06 μM versus 0.228 to 6.6 μM for 2l .[2] Notably, compound 5c exhibited remarkable cytostatic activity at a low Total Growth Inhibition (TGI) level of less than 5.3 μM towards 12 different cancer cell lines, with particular efficacy against 9 cell lines from 7 different subpanels in the submicromolar range (TGI = 0.0866–0.938 μM).[2] The non-small cell lung cancer cell line NCI-H522 was identified as the most susceptible, with a TGI of 0.0866 μM.[2]

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The in vitro anticancer activity of the indole-acrylonitrile derivatives was determined using the National Cancer Institute's (NCI) disease-oriented antitumor screening program, which involves a panel of approximately 60 human cancer cell lines.

  • Cell Lines: The screen utilizes a diverse panel of human cancer cell lines derived from nine different cancer types: leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast cancer.

  • Initial Screening: The compounds were initially tested at a single concentration of 10 μM.

  • Data Analysis: The results are reported as the percent growth (%GP) of the treated cells in comparison to untreated control cells. The growth inhibition percentage (%GI) is calculated as 100 - %GP. A negative %GP value indicates cell lethality.

  • Five-Dose Assay: For compounds showing significant activity in the initial screen, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (Total Growth Inhibition or cytostatic concentration), and LC50 (concentration causing 50% cell kill).

NCI60_Workflow cluster_prep Compound Preparation cluster_screening NCI-60 Screening cluster_analysis Data Analysis start Indole-Acrylonitrile Derivatives dissolve Dissolve in DMSO start->dissolve single_dose Single Dose Screen (10 µM) dissolve->single_dose five_dose Five-Dose Assay (for active compounds) single_dose->five_dose If active mean_graph Mean Graph Analysis (% Growth) single_dose->mean_graph cell_lines ~60 Human Cancer Cell Lines cell_lines->single_dose calc Calculate GI50, TGI, LC50 five_dose->calc

Experimental workflow for the NCI-60 anticancer drug screening.

Antifungal Activity of Heterocycles Derived from Indole-Oxopropanenitrile

Derivatives of indole-oxopropanenitriles have also been investigated for their antifungal properties. A study on new heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile demonstrated their in vitro activity against several fungal strains.

Comparative Efficacy Data

The synthesized compounds were tested against Aspergillus niger, Aspergillus nodulans, and Alternaria alternata. The study reported that the compounds exhibited marked inhibition of fungal growth, nearly equal to that of unspecified standard antifungal agents.[3]

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not provided in the abstract, the qualitative comparison suggests that these indole derivatives are promising candidates for the development of new antifungal drugs.

Another study on 3-indolyl-3-hydroxy oxindole derivatives provided more quantitative comparisons against commercial fungicides.

Compound ID Fungal Strain Inhibition Rate (%) at 50 mg/L Carvacrol (%) Phenazine-1-carboxylic acid (%)
3u Botrytis cinerea91.0584.3881.86
3v Bipolaris maydis92.2264.3698.01
3u Rhizoctonia solaniEC50 = 3.44 mg/LEC50 = 7.38 mg/LEC50 = 11.62 mg/L
Data sourced from a study on the antifungal properties of 3-indolyl-3-hydroxy oxindole derivatives.[4]

These results indicate that certain 3-indolyl-3-hydroxy oxindole derivatives, such as 3u and 3v , exhibit antifungal activity superior or comparable to the commercial fungicides carvacrol and phenazine-1-carboxylic acid against specific plant pathogenic fungi.[4]

Experimental Protocol: In Vitro Antifungal Assay

The antifungal activity of the 3-indolyl-3-hydroxy oxindole derivatives was evaluated using a mycelium growth rate method.

  • Culture Preparation: The test compounds are dissolved in a suitable solvent and added to a potato dextrose agar (PDA) medium to achieve the desired final concentration.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate.

  • Incubation: The plates are incubated at a controlled temperature until the mycelial growth in the control plate (without the test compound) reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

  • EC50 Determination: For highly active compounds, a range of concentrations is tested to determine the EC50 value (the concentration that inhibits 50% of mycelial growth).

Antifungal_Assay start Test Compound & Commercial Fungicide prepare_plates Prepare PDA plates with test concentrations start->prepare_plates inoculate Inoculate with fungal mycelial disc prepare_plates->inoculate incubate Incubate at controlled temperature inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % inhibition vs. control measure->calculate

Workflow for the in vitro antifungal mycelium growth inhibition assay.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many of these novel derivatives are still under investigation, research into structurally related indole compounds provides insights into their potential therapeutic targets. Indole-3-carbinol (I3C) and its derivatives, for example, are known to modulate multiple signaling pathways implicated in cancer.

Based on the known mechanisms of I3C and its potent synthetic analog, 1-benzyl-I3C, it is plausible that derivatives of this compound may exert their anticancer effects through the modulation of pathways such as the estrogen receptor (ERα) signaling pathway and the NF-κB signaling pathway.[5]

Signaling_Pathways cluster_ER Estrogen Receptor Signaling cluster_NFkB NF-κB Signaling Indole_Derivative_ER Indole Derivative ER_alpha ERα Protein Indole_Derivative_ER->ER_alpha Down-regulates Gene_Expression Estrogen-Responsive Gene Expression ER_alpha->Gene_Expression Proliferation_ER Cell Proliferation & Survival Gene_Expression->Proliferation_ER Indole_Derivative_NFkB Indole Derivative NFkB NF-κB Indole_Derivative_NFkB->NFkB Inhibits Pro_inflammatory Pro-inflammatory Genes NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Potential signaling pathways modulated by bioactive indole derivatives.

While this compound is primarily a synthetic intermediate, the diverse and potent biological activities of its derivatives underscore the importance of the indole scaffold in drug discovery. The comparative data presented in this guide demonstrate that specific structural modifications to this core can yield compounds with significant anticancer and antifungal efficacy, in some cases surpassing that of existing agents in preclinical models. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these derivatives is warranted to fully realize their therapeutic potential. This guide serves as a valuable resource for researchers in the field, providing a foundation of comparative data to guide the design and development of next-generation indole-based therapeutics.

References

Ensuring Reproducibility in Antimicrobial Research: A Comparative Guide to 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the experimental reproducibility of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, with a comparative analysis of its potential antimicrobial activities against standard therapeutic agents. This document provides detailed experimental protocols and data to support further research and development.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with significant biological activity. The compound this compound belongs to the indole-3-glyoxylonitrile class of molecules. While specific experimental data for this exact compound is limited in publicly available literature, the broader family of indole derivatives is extensively studied for its therapeutic potential, particularly as antimicrobial and antifungal agents. This guide aims to provide a framework for ensuring the reproducibility of experiments with this and similar compounds by presenting comparative data from related indole derivatives and standard antimicrobial agents, along with detailed experimental protocols.

Comparative Performance Analysis

To provide a clear benchmark for the potential efficacy of this compound, this section presents a comparative summary of the antimicrobial activity of structurally related indole derivatives against that of widely used antibiotic and antifungal drugs. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Antifungal Activity Comparison
Compound/DrugOrganismMIC (µg/mL)Reference
Indole Derivatives (Analogues)
Indole-thiadiazole derivativeCandida albicans3.125[1]
Indole-triazole derivativeCandida albicans3.125[1]
6-methoxy-1H-indole-2-carboxylic acidCandida albicansNot specified, but showed activity[2]
Indole-3-aldehyde hydrazone derivativeCandida albicans6.25-100[3]
Standard Antifungal Agents
FluconazoleCandida albicans≤0.125 - 8[4][5]
Amphotericin BCandida albicans1.0[6]
Antibacterial Activity Comparison
Compound/DrugOrganismMIC (µg/mL)Reference
Indole Derivatives (Analogues)
Indole-thiadiazole derivativeStaphylococcus aureus (MRSA)3.125[1]
Indole-triazole derivativeEscherichia coli6.25[1]
Synthetic Indole (SMJ-2)Staphylococcus aureus (MRSA)0.25 - 2[7]
Indole-3-aldehyde hydrazone derivativeEscherichia coli6.25-100[3]
Standard Antibacterial Agents
CiprofloxacinEscherichia coli≤0.013 - 1[8][9]
AmpicillinStaphylococcus aureus>100 (for some strains)[3]

Experimental Protocols for Reproducible Research

To ensure that experimental findings are robust and reproducible, it is crucial to follow standardized and well-documented protocols. Below are detailed methodologies for key assays relevant to the evaluation of novel antimicrobial compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro antimicrobial susceptibility of a compound.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate to cover a clinically relevant range of concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity Assessment

It is essential to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Visualizing Mechanisms and Workflows

To facilitate a deeper understanding of the experimental processes and potential biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_result Result compound Test Compound Stock dilution Serial Dilution in 96-Well Plate compound->dilution microorganism Microorganism Culture inoculum Standardized Inoculum microorganism->inoculum inoculum->dilution incubation Incubation (16-24h) dilution->incubation reading Visual/Spectrophotometric Reading incubation->reading mic_value MIC Value Determination reading->mic_value

Workflow for the Broth Microdilution MIC Assay.

antifungal_mechanism indole Indole Derivative enzyme Lanosterol 14α-demethylase (CYP51) indole->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Biosynthesis disruption Disruption of Membrane Integrity enzyme->disruption lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane ergosterol->membrane Essential Component membrane->disruption Leads to

Postulated antifungal mechanism of action for indole derivatives.

antibacterial_mechanism indole Indole Derivative gyrase DNA Gyrase (Topo II) & Topoisomerase IV indole->gyrase Binding & Inhibition dna Bacterial DNA gyrase->dna Acts on inhibition Inhibition of Replication gyrase->inhibition replication DNA Replication & Cell Division dna->replication Undergoes replication->inhibition Leads to

Potential antibacterial mechanism involving DNA gyrase inhibition.

References

Comparative Efficacy of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available experimental data regarding the biological effects of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile. Despite the promising therapeutic potential often associated with indole-based compounds, particularly those with a 5-methoxy substitution, specific studies detailing the cytotoxic, anti-proliferative, or other biological activities of this particular molecule in various in vitro and in vivo models are not presently accessible.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a methoxy group at the 5-position of the indole ring has, in many cases, been shown to enhance or favorably modulate these biological effects. However, the specific combination of a 5-methoxyindole with a 3-oxo-propanenitrile side chain, as seen in this compound (CAS Number: 821009-89-6), has not been the subject of published research detailing its efficacy in biological systems.

Consequently, the creation of a detailed comparison guide, including quantitative data summaries, experimental protocols, and comparisons with alternative compounds, is not feasible at this time. Such a guide would necessitate access to peer-reviewed studies that have explicitly synthesized and evaluated this compound in various cell lines, animal models, and against specific molecular targets.

While general experimental protocols for assessing the anticancer potential of novel indole derivatives are well-established, their application to this compound remains hypothetical in the absence of primary research data. Below, we outline a generalized workflow that researchers would typically follow to evaluate the biological effects of a novel indole compound.

General Experimental Workflow for Evaluating Novel Indole Derivatives

A typical workflow to assess the biological activity of a compound like this compound would involve a multi-stage process, starting with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT, SRB assays) against cancer cell panel A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D H Animal Model Selection (e.g., Xenograft models) C->H Lead Compound Selection E Apoptosis Assays (e.g., Annexin V/PI staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Molecular Target Identification (e.g., Kinase assays, Western Blot) D->G I Toxicity & Pharmacokinetic Studies H->I J Efficacy Studies (Tumor growth inhibition) I->J K Histopathological Analysis J->K

Figure 1. A generalized experimental workflow for the evaluation of a novel anticancer compound.

Hypothetical Signaling Pathways of Interest

Based on the known mechanisms of other indole derivatives, should this compound exhibit anticancer activity, it might modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

G Indole 3-(5-methoxy-1H-indol-3-yl) -3-oxopropanenitrile EGFR EGFR Indole->EGFR Inhibition ? PI3K PI3K Indole->PI3K Inhibition ? Apoptosis Apoptosis Indole->Apoptosis Induction ? Ras Ras EGFR->Ras EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition mTOR->Proliferation

Figure 2. Potential signaling pathways that could be modulated by an anticancer indole derivative.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals interested in this compound, the current landscape indicates an opportunity for novel research. The synthesis and subsequent biological evaluation of this compound across a panel of cancer cell lines would provide the foundational data necessary to ascertain its potential as a therapeutic agent. Future studies could then be directed at elucidating its mechanism of action and comparing its efficacy to existing anticancer drugs.

Until such data becomes available, any discussion of the specific effects of this compound remains speculative and based on extrapolation from the broader class of indole derivatives.

Safety Operating Guide

Proper Disposal of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds are of paramount importance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile (CAS No. 821009-89-6), ensuring a safe laboratory environment and adherence to regulatory standards. This compound is classified as an irritant and requires careful management to mitigate potential hazards.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes must be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is made of a material that will not react with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "821009-89-6," and the appropriate hazard warning (e.g., "Irritant").

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.

    • All disposal activities must be in compliance with local, state, and federal regulations.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain the Spill:

    • For solid spills, carefully sweep the material to avoid generating dust.

    • For solutions, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a universal absorbent pad.

  • Collect and Package for Disposal:

    • Place the contained spill material and any contaminated cleaning supplies into a suitable, labeled hazardous waste container.

  • Decontaminate:

    • Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound A Start: Identify Waste (Solid Residue & Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B J Spill Occurs A->J C Collect Waste in a Designated, Labeled Container B->C B->J D Container Labeling: 'Hazardous Waste' Chemical Name & CAS No. Hazard Symbol (Irritant) C->D C->J E Store Container in a Secure, Ventilated Area (Secondary Containment) D->E F Contact EHS or Licensed Hazardous Waste Contractor E->F G Provide Safety Data Sheet (SDS) to Waste Contractor F->G H Waste Picked Up for Proper Disposal G->H I End: Disposal Complete H->I K Follow Spill Management Protocol: - Evacuate & Ventilate - Contain Spill - Collect Waste - Decontaminate Area J->K K->C

Caption: A flowchart illustrating the proper disposal procedure for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the designated work area.

PPE CategorySpecification
Eye Protection Chemical splash goggles are required at all times. For tasks with a higher splash risk, a face shield should also be worn.[2][3][4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required.[4][5][6][7][8] Double gloving is recommended, especially when handling the solid.[6]
Body Protection A full-length, buttoned laboratory coat is mandatory to protect skin and clothing.[2][3][6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3][4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][4]
Foot Protection Closed-toe shoes that fully cover the feet are required.[3]

Operational Plan: Handling and Storage

A systematic approach is crucial to minimize exposure and prevent contamination.

Engineering Controls:

  • Ventilation: All work involving the solid compound or the preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][4]

Handling Procedures:

  • Review Safety Information: Before beginning work, review all available safety information for the compound and its solvents.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.[6]

  • Weighing: If weighing the solid, do so within the fume hood to avoid generating dust.[2][3] Use a dedicated spatula and weighing vessel.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2][3]

Storage:

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Disposal Plan

Proper disposal of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile and any contaminated materials is critical to protect personnel and the environment.

Waste Collection:

  • Collect all waste, including unused compounds and contaminated materials (e.g., gloves, bench paper, pipette tips), in a designated and properly labeled hazardous waste container.[4]

  • Ensure the waste container is kept closed when not in use and is stored in a secure, well-ventilated area.[4]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[4]

Disposal Method:

  • All chemical waste must be disposed of through an approved hazardous waste disposal facility.[4] Do not pour down the drain or discard in regular trash.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Decontamination of Empty Containers:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Collection: Collect the rinsate as hazardous chemical waste.[4]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) guidelines.[4]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS/ Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 storage1 Store in Tightly Sealed, Labeled Container handle2->storage1 disp1 Collect Waste in Labeled Container handle2->disp1 storage2 Store in Cool, Dry, Well-Ventilated Area storage1->storage2 disp2 Dispose via Approved Hazardous Waste Facility disp1->disp2 disp3 Triple Rinse Empty Containers disp1->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.